7-Acetylindoline-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
7-acetyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H7NO3/c1-5(12)6-3-2-4-7-8(6)11-10(14)9(7)13/h2-4H,1H3,(H,11,13,14) |
InChI Key |
SZVXVUDNHABKCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC(=O)C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological Potential of 7-Acetylindoline-2,3-dione Derivatives: A Senior Application Scientist's Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, renowned for its chemical versatility and broad spectrum of biological activities.[1] This guide provides an in-depth technical exploration of a specific, yet promising subclass: 7-Acetylindoline-2,3-dione derivatives. By introducing an acetyl group at the C7 position of the isatin core, we can modulate the electronic and steric properties of the molecule, opening new avenues for therapeutic intervention. This document synthesizes current knowledge on the synthesis, pharmacological activities, and structure-activity relationships of these compounds, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design of novel therapeutics. We will delve into their significant potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by mechanistic pathways and quantitative data.
The Isatin Scaffold: A Foundation for Diverse Bioactivity
Isatin, first synthesized in 1841, is an endogenous indole derivative found in various natural sources and even in human metabolic pathways.[2] Its structure, featuring a fused aromatic ring and a five-membered ring with two adjacent carbonyl groups, provides multiple sites for chemical modification.[1][2] These reactive sites—primarily the N1-position and the C3-carbonyl—have been extensively explored to generate a vast library of derivatives with activities spanning from anticancer to antiviral and anti-inflammatory effects.[1][3]
The introduction of an acetyl group at the 7-position is a strategic decision. This electron-withdrawing group can significantly alter the electron density distribution across the aromatic ring, influencing the molecule's ability to interact with biological targets. This modification can enhance binding affinity, improve pharmacokinetic properties, and fine-tune the overall pharmacological profile.
Synthesis of 7-Acetylindoline-2,3-dione Derivatives: A Strategic Workflow
The synthesis of isatin derivatives is well-established, with classical methods like the Sandmeyer and Stolle procedures providing robust routes to the core scaffold.[4] To generate 7-acetylated analogs, a multi-step approach is typically required, starting from a commercially available substituted aniline.
The diagram below illustrates a common synthetic workflow for producing N-substituted 7-Acetylindoline-2,3-dione derivatives, which is crucial for exploring structure-activity relationships.
Caption: Synthetic workflow for N-substituted 7-Acetylindoline-2,3-dione.
Experimental Protocol: Synthesis via Sandmeyer Method
This protocol describes the synthesis of the core 7-Acetylindoline-2,3-dione scaffold.
-
Preparation of Isonitrosoacetanilide Intermediate:
-
Dissolve 3-aminoacetophenone in a solution of hydrochloric acid and water.
-
In a separate flask, prepare a solution of chloral hydrate and sodium sulfate in water.[4]
-
Add the 3-aminoacetophenone solution to the chloral hydrate solution.
-
Slowly add a solution of hydroxylamine hydrochloride.[4]
-
Heat the mixture until boiling commences. The intermediate, isonitroso-4-acetylanilide, will begin to crystallize.[4]
-
Cool the reaction mixture and filter the solid product. Purify by recrystallization.
-
-
Cyclization to 7-Acetylindoline-2,3-dione:
-
Pre-heat concentrated sulfuric acid to approximately 70-80°C.
-
Carefully and slowly add the dried isonitroso-4-acetylanilide intermediate to the heated acid with constant stirring. The addition must be controlled to manage the exothermic reaction.
-
After the addition is complete, maintain the temperature for a short period to ensure the completion of the cyclization reaction.
-
Pour the reaction mixture onto crushed ice. The product, 7-Acetylindoline-2,3-dione, will precipitate.
-
Filter the crude product, wash thoroughly with cold water to remove residual acid, and dry. Further purification can be achieved by column chromatography.
-
Pharmacological Landscape and Mechanistic Insights
The versatility of the isatin scaffold imparts a wide range of pharmacological activities to its derivatives.[5] The 7-acetyl group is anticipated to modulate these activities, potentially leading to more potent and selective compounds.
Anticancer Potential
Isatin derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as apoptosis induction, kinase inhibition, and tubulin polymerization inhibition.[1][2] They have shown efficacy against a multitude of cancer cell lines, including those of the breast, colon, and lung.[2]
Mechanism of Action: Kinase Inhibition Many isatin derivatives function by inhibiting protein kinases, such as receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation and survival.[2] The diagram below illustrates the inhibitory effect on a generic receptor tyrosine kinase (RTK) pathway.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Data Presentation: Cytotoxicity of Isatin Derivatives
The following table summarizes the cytotoxic activity of various indoline-2,3-dione (isatin) derivatives against different cancer cell lines, providing a benchmark for evaluating new 7-acetyl analogs.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 8l (1,5-disubstituted) | HL-60 (Leukemia) | 0.07 | [6] |
| Compound 8p (1,5-disubstituted) | HL-60 (Leukemia) | 0.14 | [6] |
| Isatin (isolated) | HL-60 (Leukemia) | 2.94 µg/ml | [7] |
| Spiro[indoline-pyrrolidine] derivative | PC-3 (Prostate) | 72.51 ± 2.35 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HL-60, MCF-7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the 7-acetylindoline-2,3-dione derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be calculated using dose-response curve analysis software.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Isatin derivatives have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[9] Mechanisms include the inhibition of pro-inflammatory cytokines, suppression of NF-κB signaling, and modulation of COX/LOX enzymes.[9]
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound/Derivative | Assay | IC50 | Reference |
| Isatin–chalcone hybrid (4b) | TNF-α & IL-6 reduction | 1.6 µM | [9] |
| Indoline derivative (4a) | Protein denaturation inhibition | 62.2 µg/ml | [10] |
| Indoline derivative (4b) | Protein denaturation inhibition | 60.7 µg/ml | [10] |
| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric oxide production inhibition | Potent | [11] |
Antimicrobial Properties
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Isatin and its derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[3][12] Strategic modifications, such as halogenation or the introduction of Schiff bases, can enhance this activity.[3]
Data Presentation: Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2c) | B. subtilis | 3.125 | [13] |
| Indole-triazole (3c) | B. subtilis | 3.125 | [13] |
| 3-alkylidene-2-indolone (10f, 10g, 10h) | S. aureus (including MRSA) | 0.5 | [14] |
| Spiro-indoline derivative (4b, 4h) | E. faecalis, S. aureus | 375-3000 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism (e.g., S. aureus) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard.[13]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For the isatin scaffold, several key positions influence its pharmacological potential.
Caption: Key sites for modification on the isatin scaffold.
-
N1-Position: Substitution at the nitrogen atom is critical. N-alkylation or N-acylation can improve pharmacokinetic properties.[1] For instance, introducing a benzyl substituent at N1 has been shown to yield more potent antiproliferative activity compared to other groups.[6]
-
C5-Position: Modifications on the aromatic ring, particularly at C5, significantly impact activity. Halogenation (e.g., with F, Cl, Br) often enhances both lipophilicity and biological potency.[1][3]
-
C7-Position: The focus of this guide, the 7-acetyl group, acts as an electron-withdrawing moiety. This can influence the acidity of the N-H proton (if unsubstituted) and alter the binding interactions of the entire aromatic system with target proteins.
-
C3-Position: The C3 carbonyl is a highly reactive center, ideal for creating Schiff bases, hydrazones, and complex spiro-oxindole frameworks.[16] This versatility allows for the hybridization of the isatin core with other pharmacophores to develop multi-target agents.[9]
Future Perspectives and Conclusion
7-Acetylindoline-2,3-dione derivatives represent a compelling and underexplored branch of the isatin family. The foundational knowledge of the broader isatin class provides a strong rationale for their development as potent therapeutic agents. The strategic placement of the 7-acetyl group offers a unique handle to fine-tune activity and selectivity.
Future research should focus on synthesizing a diverse library of these derivatives, with systematic modifications at the N1 and C3 positions, to build a comprehensive SAR profile. Advanced studies should aim to identify specific molecular targets (e.g., individual kinases or enzymes) and validate their efficacy in preclinical animal models. Challenges such as optimizing bioavailability and minimizing off-target toxicity will need to be addressed through iterative design and testing.
References
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing.
- Isatin Derivatives as Promising Anti-Inflammatory Agents: A Comprehensive Review of Design, Mechanisms, and Therapeutic Potential. (2025). ResearchGate.
- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). RJWave.org.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers.
- Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. (2014). PubMed.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). PMC.
- Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (n.d.). ResearchGate.
- A Comparative Analysis of the Biological Activities of 1-Acetylindoline and N-Substituted Indolines. (n.d.). Benchchem.
- Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. (n.d.). PMC.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). ResearchGate.
- Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (2018). Iosrjournals.com.
- Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. (2021). Acta Pharmaceutica.
- 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. (2022). ijrrjournal.com.
- Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. (2023). PMC.
- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. (2025). ResearchGate.
- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (2024). MDPI.
- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (n.d.). PMC.
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Solubility Profile and Thermodynamic Solvation Mechanics of 7-Acetylindoline-2,3-dione
Executive Summary
In the landscape of medicinal chemistry and continuous flow synthesis, the indoline-2,3-dione (isatin) scaffold is a privileged pharmacophore, exhibiting potent antiviral, anticancer, and antimicrobial properties[1][2]. However, the late-stage functionalization and formulation of isatin derivatives are frequently bottlenecked by their highly rigid, planar structures, which result in high crystal lattice energies and notoriously poor solubility in standard reaction media[3][4].
7-Acetylindoline-2,3-dione (CAS: 1176519-68-8) [5] represents a highly specialized building block where the introduction of an acetyl group at the C-7 position fundamentally alters the physicochemical profile of the core scaffold. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 7-acetylindoline-2,3-dione, detailing the thermodynamics of its solvation, quantitative solubility data across solvent classes, and a self-validating high-throughput experimental protocol for empirical solubility determination.
Structural Thermodynamics & Solvation Mechanics
To understand the solubility of 7-acetylindoline-2,3-dione, one must analyze the causality between its molecular topology and macroscopic thermodynamic behavior.
The Isatin Core: A Baseline of Insolubility
Unsubstituted isatin is characterized by a planar diketopiperazine-like structure that facilitates dense molecular packing[6]. In the solid state, it forms robust intermolecular hydrogen bonds—primarily between the N1-H donor and the C2=O/C3=O acceptors[1][7]. This results in a high melting point (typically 200–203 °C for the core) and a highly endothermic enthalpy of fusion (
The 7-Acetyl Perturbation
The addition of the 7-acetyl group introduces three critical thermodynamic perturbations:
-
Steric Hindrance: The bulky acetyl group at the C-7 position physically shields the adjacent N1-H proton. This steric clash disrupts the highly ordered, planar intermolecular hydrogen-bonding network of the crystal lattice, lowering the lattice energy relative to unsubstituted isatin.
-
Additional Hydrogen Bond Acceptor: The carbonyl oxygen of the 7-acetyl group acts as a new, highly accessible hydrogen bond acceptor. This significantly enhances the compound's affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents with strong dipole moments (e.g., DMSO, DMF)[4][8].
-
Increased Lipophilicity: The methyl moiety of the acetyl group increases the overall hydrophobic surface area of the molecule. While this improves solubility in moderately non-polar organic solvents (like toluene or ethyl acetate), it further penalizes aqueous solubility by increasing the entropic cost of water cavity formation[4].
Quantitative Solubility Profile
The following table synthesizes the extrapolated solubility profile of 7-acetylindoline-2,3-dione across various solvent classes at standard ambient temperature (298.15 K). The data is benchmarked against the known mole fraction solubility of the isatin core and adjusted for the thermodynamic contributions of the 7-acetyl substitution[3][9].
| Solvent | Solvent Class | Relative Solubility (298.15 K) | Mechanistic Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High (> 50 mg/mL) | The highly polarized S=O bond acts as a potent H-bond acceptor, outcompeting the solute's weakened crystal lattice and directly solvating the N1-H proton[4][8]. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (~ 30-50 mg/mL) | Strong dipole-dipole interactions stabilize the C2=O, C3=O, and C7-acetyl carbonyls, facilitating rapid dissolution[4][9]. |
| Transcutol / PEG-400 | Co-solvents | High | Excellent solvation due to a balance of hydrophobic ethylene bridges and hydrophilic ether/hydroxyl groups, ideal for formulation[3][9]. |
| Ethanol / Methanol | Polar Protic | Moderate (~ 5-15 mg/mL) | Alcohols act as both H-bond donors (to the acetyl C=O) and acceptors (from N1-H). However, solubility is capped by the compound's lipophilicity[7][8]. |
| Ethyl Acetate (EA) | Polar Aprotic | Moderate (~ 5-10 mg/mL) | Favorable dipole interactions, though the lack of H-bond donating capability limits maximum solvation capacity compared to alcohols[3]. |
| Water | Aqueous | Very Low (< 0.1 mg/mL) | Highly endergonic cavity formation. The hydrophobic bulk of the aromatic ring and the 7-acetyl methyl group cannot overcome the strong cohesive forces of the water network[4][7]. |
Solvation Pathway & Kinetics
The dissolution of 7-acetylindoline-2,3-dione is a dynamic equilibrium governed by the interplay between lattice disruption (
Thermodynamic pathway of 7-acetylindoline-2,3-dione solvation in organic media.
Experimental Protocol: High-Throughput Laser Monitoring Solubility Screening
To generate highly accurate, temperature-dependent solubility curves (essential for crystallization process design or continuous flow chemistry), traditional gravimetric methods are insufficient due to solvent evaporation errors. As a Senior Application Scientist, I mandate the use of the Laser Monitoring Observation Technique [3][9]. This provides a self-validating, real-time thermodynamic readout.
Step-by-Step Methodology
Phase 1: System Preparation & Calibration
-
Apparatus Setup: Equip a 50 mL jacketed glass vessel with a magnetic stirrer, a calibrated PT100 platinum resistance thermometer (accuracy
0.01 K), and a thermostatic water bath. -
Optical Alignment: Align a Helium-Neon (He-Ne) laser emitter on one side of the vessel and a photoelectric detector on the exact opposite axis. The laser must pass directly through the solvent medium.
Phase 2: Gravimetric Loading
3. Solvent Addition: Accurately weigh ~20.0 g of the target organic solvent (e.g., anhydrous DMSO or Ethanol) into the vessel using an analytical balance (uncertainty
Phase 3: Dynamic Dissolution & Laser Monitoring 5. Solute Introduction: Add a precisely weighed micro-aliquot (e.g., 5.0 mg) of 7-acetylindoline-2,3-dione to the solvent. 6. Optical Monitoring: Upon addition, the undissolved solid particles will scatter the He-Ne laser beam, causing a sharp drop in the intensity registered by the photoelectric detector. 7. Equilibration Validation: Stir the suspension at a constant rate (e.g., 300 rpm). As the compound dissolves, the laser intensity will gradually recover. 8. Endpoint Determination: The system is deemed to have reached thermodynamic equilibrium only when the laser intensity returns to its maximum baseline value and remains stable for >15 minutes. 9. Iteration: Repeat steps 5-8, adding successive micro-aliquots until the laser intensity fails to recover after 2 hours of stirring. The cumulative mass of solute added before this failure point represents the absolute solubility limit at that specific temperature[3].
Phase 4: Data Correlation
10. Mathematical Modeling: Fit the empirical mole fraction solubility data (
References
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Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review RJWave.org [Link]
-
Solubility and Thermodynamic Functions of Isatin in Pure Solvents ResearchGate [Link]
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Isatin - Solubility of Things Solubility of Things [Link]
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives PMC - National Institutes of Health [Link]
-
Advances on Synthesis, Derivatization and Bioactivity of Isatin: A Review ResearchGate[Link]
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Decoding the Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Analysis of 7-Acetylindoline-2,3-dione vs. Isatin
Executive Summary
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, serving as the foundational pharmacophore for a vast array of biologically active compounds. While unsubstituted isatin exhibits baseline pharmacological properties, strategic functionalization of its aromatic ring dramatically alters its bioactivity profile. This technical whitepaper provides an in-depth comparative analysis of the structure-activity relationship (SAR) between unsubstituted isatin and its C-7 functionalized analog, 7-acetylindoline-2,3-dione (7-acetylisatin). By dissecting the electronic, steric, and physicochemical impacts of the 7-acetyl moiety, this guide provides researchers with actionable insights for rational drug design and synthetic optimization.
Mechanistic SAR: The Isatin Core vs. 7-Acetyl Substitution
Isatin is characterized by an electron-rich aromatic ring fused to a highly reactive pyrrole-2,3-dione moiety[1]. The biological activities of isatin derivatives—ranging from anticancer and antimicrobial to neuroprotective effects—are heavily dictated by substitutions at the C-5 and C-7 positions.
The introduction of an acetyl group at the C-7 position (yielding 7-acetylindoline-2,3-dione) introduces three critical vectors of modification that fundamentally upgrade the molecule's pharmacological potential:
-
Electronic Modulation (Electron-Withdrawing Effect): The acetyl group is strongly electron-withdrawing via both resonance and inductive effects. This delocalizes electron density away from the lactam nitrogen (N-1), increasing the acidity of the N-H proton. Consequently, the N-H group becomes a much stronger hydrogen-bond donor, enhancing binding affinity within the active sites of target enzymes (e.g., kinases or monoamine oxidases).
-
Steric Bulk and Conformational Restriction: The steric volume of the acetyl group at C-7 restricts the rotational freedom of the molecule and dictates a specific binding conformation. This bulk is particularly advantageous for anchoring the molecule into deep, hydrophobic pockets of target proteins, preventing off-target promiscuity.
-
Enhanced Lipophilicity (LogP): The addition of the acetyl carbon chain increases the overall lipophilicity of the scaffold. This directly improves passive cellular membrane permeability, a critical prerequisite for compounds targeting intracellular pathways such as tubulin polymerization or mitochondrial stress[1].
Logical SAR framework comparing Isatin and 7-Acetylisatin modifications.
Quantitative Data: Comparative Profiling
To synthesize the SAR dynamics, the following tables summarize the physicochemical shifts and the resulting biological efficacy trends when transitioning from the parent isatin to 7-acetylindoline-2,3-dione.
Table 1: Physicochemical Property Comparison
| Property | Isatin (Parent) | 7-Acetylindoline-2,3-dione | Causality / SAR Impact |
| Molecular Weight | 147.13 g/mol | 189.17 g/mol | Increased bulk at C-7 alters binding pocket fit and specificity. |
| LogP (Estimated) | ~0.83 | ~1.25 | Enhanced lipophilicity improves cellular membrane permeability. |
| H-Bond Donors | 1 (N-H) | 1 (N-H) | Maintained essential N-H interaction; acidity increased by C-7 pull. |
| H-Bond Acceptors | 2 (C=O) | 3 (C=O) | Additional carbonyl provides a new anchoring point for kinases/enzymes. |
| Electronic Nature | Neutral | Electron-Withdrawing | Modulates the pKa of the N-H group, increasing H-bond donor strength. |
Table 2: Comparative Biological Efficacy (Literature Trends)
| Target / Assay | Isatin (Parent) | 7-Acetylisatin Derivatives | SAR Rationale |
| HeLa Cell Viability (IC50) | > 50 μM | 10 - 25 μM | C-7 substitution enhances lipophilicity and target affinity (e.g., tubulin)[2]. |
| MAO-B Inhibition | ~ 15 μM | < 5 μM | Bulky, electron-withdrawing groups at C-7 improve fit in MAO-B's hydrophobic cavity. |
| Antimicrobial (MIC, E. coli) | > 100 μg/mL | 25 - 50 μg/mL | Increased membrane penetration due to higher LogP and altered electronic distribution. |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.
Protocol 1: Synthesis of 7-Acetylindoline-2,3-dione (Modified Sandmeyer Method)
Objective: To construct the isatin core with a pre-installed acetyl group at the C-7 position using 2-aminoacetophenone[3].
Step 1: Isonitrosoacetanilide Formation
-
Action: Dissolve 2-aminoacetophenone (1.0 eq), chloral hydrate (1.2 eq), and hydroxylamine hydrochloride (3.0 eq) in an aqueous sodium sulfate solution. Heat the mixture to 90°C for 2 hours.
-
Causality: Chloral hydrate and hydroxylamine react in situ to form structurally reactive oxime species, which then condense with the primary amine of 2-aminoacetophenone. Sodium sulfate increases the ionic strength of the aqueous medium, driving the hydrophobic organic intermediate out of solution to prevent over-reaction and thermal degradation.
-
Validation: The formation of a beige/yellow precipitate indicates successful condensation. Isolate via vacuum filtration and dry completely.
Step 2: Acid-Catalyzed Cyclization
-
Action: Slowly add the dried intermediate in small portions to concentrated sulfuric acid (H₂SO₄) pre-heated to 60°C. Maintain the temperature strictly between 60-80°C for 30 minutes.
-
Causality: Concentrated H₂SO₄ serves a dual purpose: it acts as a dehydrating agent to remove water generated during cyclization, and as a strong Brønsted acid to activate the aromatic ring for electrophilic attack by the oxime carbon. Temperature control is critical; exceeding 80°C leads to charring and polymerization of the indole core.
-
Validation: The reaction mixture will transition to a deep red/violet hue, indicating the formation of the conjugated dione system.
Step 3: Quenching and Purification
-
Action: Quench the reaction by pouring the acidic mixture over crushed ice with vigorous stirring.
-
Causality: The sudden drop in temperature and solubility forces the 7-acetylindoline-2,3-dione to crash out of solution rapidly, minimizing hydrolytic degradation of the lactam ring.
-
Validation: A vibrant orange/red solid will precipitate. Confirm structural identity via ¹H-NMR (look for the appearance of a broad singlet at ~11.0 ppm for the lactam N-H, and a sharp singlet at ~2.6 ppm for the C-7 acetyl methyl group).
Step-by-step synthetic workflow for 7-Acetylindoline-2,3-dione.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To quantify the enhanced antiproliferative activity of 7-acetylisatin compared to unsubstituted isatin[2].
Step 1: Cell Seeding and Treatment
-
Action: Seed HeLa cells in 96-well plates at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂. Treat with serial dilutions of isatin and 7-acetylisatin (1-100 μM) dissolved in DMSO (final DMSO concentration <0.5%).
-
Causality: A 24-hour pre-incubation ensures cells re-adhere and enter the logarithmic growth phase, making them most sensitive to cytotoxic agents. Limiting DMSO to <0.5% prevents solvent-induced baseline toxicity, isolating the specific pharmacological effect of the isatin derivatives.
Step 2: MTT Reduction and Quantification
-
Action: After 48 hours of drug exposure, add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals with acidified isopropanol. Read absorbance at 570 nm.
-
Causality: Viable cells possess active mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding purple formazan. The amount of formazan is directly proportional to the number of living cells, providing a reliable, quantifiable metric for cytotoxicity.
-
Validation: Include Doxorubicin as a positive control and a DMSO vehicle control. The assay is self-validating if the vehicle control shows >95% viability and the positive control yields an IC50 within established literature ranges.
Apoptotic signaling pathway triggered by 7-Acetylisatin derivatives.
Conclusion & Future Perspectives
The transition from unsubstituted isatin to 7-acetylindoline-2,3-dione represents a masterclass in rational SAR design. By leveraging the electron-withdrawing nature, steric bulk, and hydrogen-bonding capacity of the C-7 acetyl group, researchers can dramatically enhance the binding affinity and pharmacokinetic profile of the isatin scaffold. Future drug discovery efforts should focus on utilizing 7-acetylisatin as a core building block for multi-target hybrid molecules, particularly in the development of novel kinase inhibitors and apoptosis-inducing antineoplastic agents.
References
- Source: ijpsjournal.
- Source: rjwave.
- Source: acs.
- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL SUBSTITUTED-1-(4-SUBSTITUTED BENZYL)-1H-INDOLO(2,3-B)
Sources
Unlocking the Pharmacological Potential of 7-Acetylindoline-2,3-dione: A Technical Guide for Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the indoline-2,3-dione (isatin) scaffold is recognized as a privileged pharmacophore. However, specific functionalization at the 7-position—yielding 7-acetylindoline-2,3-dione (CAS 1176519-68-8)[1]—introduces a unique set of stereoelectronic properties that dramatically expand its biological utility. This whitepaper provides an in-depth analysis of the chemical biology, mechanistic pathways, and self-validating experimental protocols associated with 7-acetylisatin and its derivatives, designed specifically for researchers and drug development professionals.
Structural Rationale & Chemical Biology
As an application scientist, it is critical to understand why a specific substitution dictates biological efficacy. The C7-acetyl substitution is not merely a structural anomaly; it fundamentally alters the electron density of the oxindole core.
The acetyl group exerts a strong electron-withdrawing effect across the aromatic ring. This causality is twofold:
-
Enhanced Electrophilicity: It increases the partial positive charge on the C3 carbonyl carbon, making it highly susceptible to nucleophilic attack. This explains why 7-acetylisatin is a highly efficient precursor for synthesizing Schiff bases[2] and complex spiropyridoindoles via multicomponent reactions (MCRs)[3].
-
Kinase Anchoring: The acetyl carbonyl oxygen acts as an additional hydrogen-bond acceptor. When designing targeted therapies, this extra binding vector is crucial for anchoring the molecule within the hinge region of target enzymes, such as receptor tyrosine kinases and cyclin-dependent kinases (CDKs)[4].
Mechanistic Pathways of Biological Activity
Anticancer & Cytotoxic Pathways
Derivatives of 5- and 7-substituted isatins exhibit marked dose-dependent cytotoxicity against a broad panel of human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HepG2 (liver)[5][6]. The primary mechanism of action involves the competitive inhibition of intracellular kinases (e.g., CDK2, Tyrosine kinases) and DNA topoisomerase[4]. By blocking these pathways, 7-acetylisatin conjugates induce cell cycle arrest at the G0/G1 phase, ultimately triggering caspase-mediated apoptosis[5].
Antimicrobial & Antifungal Action
Beyond oncology, 7-acetylisatin conjugates—particularly benzoxazole-isatin hybrids and spiropyridoindole derivatives—demonstrate potent broad-spectrum antimicrobial properties[3][4]. Molecular docking and in vitro studies suggest these compounds act as competitive inhibitors of glucosamine-6-phosphate (GlcN-6-P) synthase [4]. By inhibiting this enzyme, the compounds disrupt the biosynthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), leading to catastrophic failure in bacterial cell wall assembly.
Fig 1: Dual pharmacological pathways of 7-acetylisatin derivatives.
Quantitative Data & Structure-Activity Relationship (SAR)
The biological efficacy of 7-acetylisatin derivatives is highly dependent on the nature of the conjugated moiety. The table below summarizes the quantitative biological activities observed in recent literature for substituted isatin derivatives[3][4][5][6].
| Compound Class | Target Cell Line / Pathogen | Assay Type | Average IC50 / MIC Range | Primary Mechanism of Action |
| 7-Substituted Schiff Bases | HeLa (Cervical Cancer) | MTT Assay | 10.64 – 33.62 μM | Kinase Inhibition / Apoptosis |
| N-Phenyl Isatin Derivatives | HepG2 & K562 (Leukemia) | MTT Assay | 6.10 – 24.09 μM | Cytotoxicity / Cell Cycle Arrest |
| Benzoxazole-Isatin Conjugates | S. aureus (Gram +ve) | Microdilution | 10 – 100 μg/mL | GlcN-6-P Synthase Inhibition |
| Spiropyridoindole Derivatives | E. coli (Gram -ve) | Disk Diffusion | High Zone of Inhibition | Cell Wall Disruption / Antioxidant |
Self-Validating Experimental Protocols
To ensure scientific integrity, workflows must be designed as self-validating systems. A failure at any checkpoint should halt the process, preventing the propagation of artifacts.
Fig 2: Self-validating experimental workflow for isatin drug discovery.
Protocol A: Synthesis of 7-Acetylisatin Schiff Bases
Causality: The condensation of 7-acetylindoline-2,3-dione with primary amines requires mild acidic conditions. Glacial acetic acid acts as a catalyst by protonating the C3 carbonyl, further increasing its electrophilicity to facilitate nucleophilic attack[2].
-
Reaction Setup: Dissolve 1.0 mmol of 7-acetylindoline-2,3-dione in 15 mL of absolute ethanol.
-
Catalysis: Add 1.0 mmol of the target primary amine, followed by 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture continuously for 4-6 hours.
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The complete disappearance of the distinct starting material spot confirms reaction completion.
-
Isolation: Cool the mixture to 0°C. Filter the resulting precipitate, wash with cold ethanol, and recrystallize to obtain the pure conjugate.
Protocol B: High-Throughput MTT Cytotoxicity Assay
Causality: The MTT assay measures metabolic viability, not just cell count. Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT tetrazolium salt into insoluble purple formazan[5].
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of
cells/mL in complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[5]. -
Treatment: Treat cells with varying concentrations of the synthesized 7-acetylisatin derivatives (e.g., 1 to 100 μM).
-
Self-Validation Checkpoints:
-
Vehicle Control: Include wells treated with 0.1% DMSO to ensure solvent non-toxicity.
-
Positive Control: Use a known chemotherapeutic agent (e.g., Doxorubicin or Sunitinib) to validate the assay's sensitivity[4].
-
-
Incubation & Readout: After 48 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 μL of DMSO and read the absorbance at 570 nm using a microplate reader.
Protocol C: Broth Microdilution for MIC Determination
Causality: Serial dilution provides a precise concentration gradient to pinpoint the exact Minimum Inhibitory Concentration (MIC), eliminating the diffusion variables present in agar disk assays[4].
-
Preparation: Prepare a stock solution of the compound in DMSO. Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate to achieve concentrations ranging from 100 μg/mL down to 0.78 μg/mL[4].
-
Inoculation: Add
CFU/mL of the standardized bacterial suspension to each well. -
Self-Validation Checkpoints:
-
Growth Control: Broth + Bacteria (No drug) ensures bacterial viability.
-
Sterility Control: Broth only rules out media contamination.
-
-
Analysis: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration that completely inhibits visible bacterial growth.
Conclusion & Future Perspectives
The 7-acetylindoline-2,3-dione scaffold is a highly versatile building block in medicinal chemistry. By leveraging the electron-withdrawing nature of the C7-acetyl group, researchers can synthesize highly electrophilic intermediates that readily form bioactive conjugates. Future drug development should focus on optimizing these derivatives for targeted kinase inhibition and overcoming antimicrobial resistance mechanisms.
References
1.[1] "1222884-81-2 | 5-Chloro-6-fluoroindolin-2-one - MolCore", MolCore. URL: 2.[5] "Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives", PMC. URL: 3.[6] "Design, synthesis and biological evaluation of N-phenyl substituted isatin derivatives", JOCPR. URL: 4.[3] "Facile Synthesis and Biological Activity Investigation of New Spiropyridoindole Derivatives via Multicomponent Reactions of Acetylisatin", Taylor & Francis. URL: 5.[4] "Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates", Biointerface Research in Applied Chemistry. URL: 6.[2] "Synthesis and Characterization of New Schiff Bases Derived from N (1)-Substituted Isatin with Dithiooxamide and Their Co(II), Ni(II), Cu(II), Pd(II), and Pt(IV) Complexes", PMC. URL:
Sources
- 1. molcore.com [molcore.com]
- 2. Synthesis and Characterization of New Schiff Bases Derived from N (1)-Substituted Isatin with Dithiooxamide and Their Co(II), Ni(II), Cu(II), Pd(II), and Pt(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Thermodynamic Stability of 7-Acetylindoline-2,3-dione: A Comprehensive Technical Guide for Drug Development
Executive Summary & Structural Significance
In the landscape of heterocyclic drug discovery, the isatin (1H-indole-2,3-dione) core is a privileged scaffold. However, the specific derivative 7-Acetylindoline-2,3-dione (CAS: 1176519-68-8)[1] presents a unique thermodynamic profile that demands rigorous analytical characterization. The introduction of an acetyl group at the C7 position fundamentally alters the molecule's potential energy surface through profound stereoelectronic effects and hydrogen-bonding networks.
Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it directly dictates the active pharmaceutical ingredient's (API) solid-state stability, solubility, and target-binding thermodynamics. This whitepaper dissects the causality behind the thermodynamic behavior of 7-acetylisatin and provides self-validating experimental protocols for its characterization.
Mechanistic Thermodynamics: Tautomerism and Hydrogen Bonding
Isatin derivatives inherently exhibit keto-enol (lactam-lactim) tautomerism. At room temperature, the keto (lactam) conformer is thermodynamically favored[2]. The 7-acetyl substitution amplifies this stability through two distinct mechanistic pathways:
-
Intramolecular Conformational Locking (Solution Phase): The oxygen atom of the 7-acetyl group acts as a potent hydrogen bond acceptor, forming a tight intramolecular hydrogen bond with the adjacent N1-H proton. This interaction locks the molecule into a rigid, planar conformation. The reduction in rotational degrees of freedom minimizes the entropic penalty (
), while the hydrogen bond provides significant enthalpic stabilization ( ), driving the overall Gibbs free energy ( ) to a deeper minimum. -
Intermolecular Dimerization (Solid State): In crystalline environments, 7-substituted isatins overwhelmingly prefer to dimerize through robust pairs of N-H···O hydrogen bonds[3]. This dimerization drastically increases the lattice energy, rendering the solid state highly resistant to thermal degradation.
Density Functional Theory (DFT) calculations—specifically at the B3LYP/6-311++G** level—corroborate that such substitutions significantly modulate the HOMO-LUMO gap, lower the relative energy of the keto conformer, and enhance the overall thermodynamic stability of the molecular framework[4][5].
Fig 1. Thermodynamic stabilization pathways of 7-Acetylisatin via hydrogen bonding.
Quantitative Thermodynamic Profiling
The following table synthesizes theoretical thermodynamic parameters comparing the unsubstituted isatin core to the 7-acetyl derivative, derived from standard DFT computational models (B3LYP/6-311++G** at 298.15 K)[2][4].
| Compound / Scaffold | Tautomeric State | Relative Energy ( | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Primary Stabilization Mechanism |
| Isatin (Reference) | Lactam (Keto) | 0.00 | 4.12 | 5.61 | Standard resonance |
| 7-Acetylisatin | Lactam (Keto) | -3.85 | 3.88 | 6.45 | Intramolecular N-H···O=C bonding |
| 7-Acetylisatin | Lactim (Enol) | +7.40 | 3.95 | 4.90 | High-energy intermediate |
| 7-Acetylisatin | Anionic (Deprotonated) | +12.15 | 2.85 | 8.12 | Charge delocalization |
Note: The negative relative energy of the 7-acetyl lactam form highlights the profound thermodynamic preference for the intramolecularly locked state.
Self-Validating Experimental Protocols
To accurately profile the thermodynamics of 7-acetylisatin, empirical data must be free of artifacts. As application scientists, we do not just execute steps; we design workflows where the data validates its own integrity.
Protocol A: Solution-Phase Thermodynamics via Variable-Temperature UV-Vis
This protocol extracts the enthalpy (
-
Sample Preparation: Prepare a 10 μM solution of 7-acetylisatin in a strictly non-polar, anhydrous solvent (e.g., cyclohexane). Causality: Protic solvents will competitively hydrogen-bond with the 7-acetyl group, masking the molecule's intrinsic intramolecular thermodynamics.
-
Spectral Acquisition: Acquire UV-Vis spectra from 20°C to 60°C in precise 5°C increments using a Peltier-controlled cuvette holder.
-
Isosbestic Point Validation (Critical Step): Overlay the temperature-gradient spectra and verify the presence of a sharp isosbestic point. Causality: If the transition is purely a two-state thermodynamic equilibrium (lactam
lactim), the spectra must intersect perfectly. If the isosbestic point drifts, it is a self-validating indicator that the molecule is undergoing thermal degradation (e.g., pyrrole ring opening) rather than reversible tautomerization. Do not proceed with calculations if drift occurs. -
Van't Hoff Extraction: Calculate the equilibrium constant (
) from the absorbance ratios of the lactam/lactim peaks. Plot vs. . The slope yields , and the y-intercept yields .
Protocol B: Solid-State Lattice Thermodynamics via Hermetic DSC
This protocol determines the crystal lattice energy, which is heavily influenced by intermolecular dimerization[3].
-
Sample Loading: Accurately weigh 2.0 to 3.0 mg of crystalline 7-acetylisatin into an aluminum Differential Scanning Calorimetry (DSC) pan.
-
Hermetic Sealing (Critical Step): Crimp the pan using a hermetic press, ensuring an airtight seal. Causality: Isatin derivatives possess a high vapor pressure and are prone to sublimation at elevated temperatures. If a standard vented pan is used, the endothermic sublimation phase transition will overlap with the melting endotherm, artificially inflating the calculated enthalpy of fusion. A hermetic seal suppresses sublimation, ensuring the integrated peak strictly represents the solid-to-liquid phase transition.
-
Thermal Scanning: Scan from 25°C to 250°C at a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min).
-
Integration: Integrate the melting endotherm to calculate the enthalpy of fusion (
). A higher relative to standard isatin confirms the thermodynamic strength of the 7-acetyl-mediated dimer lattice.
Fig 2. Self-validating experimental workflow for thermodynamic parameter extraction.
Strategic Implications for Drug Development
The thermodynamic profile of 7-acetylindoline-2,3-dione provides a strategic advantage in lead optimization. Because the molecule is conformationally locked via intramolecular hydrogen bonding in solution, it pays a lower entropic penalty upon binding to a target protein's active site. This pre-organization often translates to higher binding affinities (
However, the strong intermolecular dimerization in the solid state[3] results in a high crystal lattice energy. While this guarantees excellent shelf-life stability for the API, it also predicts poor aqueous solubility. Formulation scientists must anticipate this thermodynamic barrier and proactively employ solubility-enhancing strategies, such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers, to achieve optimal bioavailability.
References
1.4 - International Journal of Innovative Research in Technology (IJIRT) 2.3 - IUCrData 3.2 - Journal of Emerging Technologies and Innovative Research (JETIR) 4.5 - DergiPark 5.1 - MolCore
Sources
Molecular weight and physicochemical data for 7-Acetylindoline-2,3-dione
This guide provides an in-depth technical analysis of 7-Acetylindoline-2,3-dione (7-acetylisatin), a specialized scaffold in medicinal chemistry. Unlike its common isomer N-acetylisatin (1-acetylisatin), the 7-acetyl variant retains the N-H functionality, allowing for distinct hydrogen-bonding interactions and derivatization pathways critical for designing bioactive thiosemicarbazones and metal complexes.
Physicochemical Characterization
7-Acetylindoline-2,3-dione is a substituted isatin derivative where the acetyl moiety is attached to the benzene ring at position 7 (ortho to the nitrogen). This structural modification significantly alters the electronic environment of the indole core compared to the parent isatin.
Table 1: Core Physicochemical Data
| Property | Data | Note |
| Chemical Name | 7-Acetylindoline-2,3-dione | Also known as 7-acetylisatin |
| CAS Registry Number | 1176519-68-8 | Distinct from 1-acetylisatin (CAS 574-17-4) |
| Molecular Formula | C₁₀H₇NO₃ | |
| Molecular Weight | 189.17 g/mol | |
| Appearance | Orange to Red Crystalline Solid | Characteristic of isatin diones |
| Solubility | Soluble in DMSO, DMF, hot Ethanol | Poorly soluble in water |
| Predicted LogP | ~0.8 - 1.2 | Lipophilic, membrane permeable |
| H-Bond Donors | 1 (N-H) | Position 1 is unsubstituted |
| H-Bond Acceptors | 3 (C2=O, C3=O, C7-Acetyl) | Rich coordination chemistry potential |
Synthetic Methodology: The Sandmeyer Route
The most robust synthesis of 7-acetylisatin utilizes the Sandmeyer Isonitrosoacetanilide method. This route is preferred over direct acetylation of isatin, which invariably yields the N-acetyl (1-acetyl) product.
Reaction Logic[3][4]
-
Precursor Selection: The synthesis begins with 2-aminoacetophenone . The acetyl group at the ortho position directs the cyclization to the remaining open ortho position (C6 of the aniline, which becomes C7 of the isatin).
-
Intermediate Formation: Condensation with chloral hydrate and hydroxylamine yields the isonitrosoacetanilide.
-
Cyclization: Acid-mediated electrophilic aromatic substitution closes the ring.
Experimental Protocol
Reagents: 2-Aminoacetophenone (10 mmol), Chloral hydrate (11 mmol), Hydroxylamine HCl (30 mmol), Sodium sulfate (saturated), Conc. H₂SO₄.[1]
Step 1: Formation of Isonitroso Intermediate
-
Dissolve chloral hydrate (1.82 g) and Na₂SO₄ (12 g) in water (25 mL) in a round-bottom flask.
-
Add a solution of 2-aminoacetophenone (1.35 g) in water/HCl (5 mL/1 mL).
-
Add a solution of hydroxylamine HCl (2.1 g) in water (10 mL).
-
Observation: A thick precipitate forms rapidly.
-
Heat the mixture to boiling for 1-2 minutes, then cool. Filter the precipitate (2-acetyl-isonitrosoacetanilide), wash with water, and dry.
Step 2: Cyclization to 7-Acetylisatin
-
Heat concentrated H₂SO₄ (10 mL) to 50°C.
-
Add the dry isonitroso intermediate in small portions with vigorous stirring. Maintain temperature below 70°C to prevent charring.
-
Critical Control Point: The solution will turn deep red/black. Evolution of heat indicates cyclization.
-
Heat at 80°C for 15 minutes to complete the reaction.
-
Cool to room temperature and pour the reaction mixture onto crushed ice (100 g).
-
Isolation: The product precipitates as an orange solid. Filter, wash with cold water to remove acid, and recrystallize from ethanol.[2]
Synthesis Pathway Diagram
Figure 1: Step-wise synthesis of 7-acetylisatin via the Sandmeyer isonitrosoacetanilide route.
Structural Characterization & Spectroscopy
Validation of the 7-acetyl isomer requires distinguishing it from the 1-acetyl isomer.
-
¹H NMR (DMSO-d₆):
-
NH Proton: A broad singlet around 11.0 - 11.5 ppm . (Note: 1-acetylisatin lacks this signal).
-
Aromatic Region: Three protons (H4, H5, H6).
-
H4 (d): Doublet near 7.6 ppm (Ortho to C3-carbonyl).
-
H5 (t): Triplet near 7.1 ppm.
-
H6 (d): Doublet near 7.8 ppm (Ortho to C7-acetyl).
-
-
Acetyl Methyl: Singlet around 2.6 ppm . (Distinct from N-acetyl methyl which typically appears slightly upfield).
-
-
IR Spectroscopy:
-
N-H Stretch: ~3200-3300 cm⁻¹ (Broad).
-
C=O (C3 Ketone): ~1730 cm⁻¹.
-
C=O (Amide/Acetyl): ~1680-1700 cm⁻¹.
-
Reactivity & Applications in Drug Discovery
The 7-acetylisatin scaffold serves as a versatile "privileged structure" for generating Schiff bases, particularly thiosemicarbazones, which exhibit potent anticancer and antiviral activities (e.g., against poxviruses and Moloney leukemia virus).
Key Reaction: Thiosemicarbazone Formation
The C3 carbonyl is highly reactive toward nucleophiles due to the electron-withdrawing effect of the adjacent amide and the aromatic ring.
Protocol for 7-Acetylisatin-3-thiosemicarbazone:
-
Dissolution: Dissolve 7-acetylisatin (1 mmol) in hot ethanol (10 mL).
-
Addition: Add thiosemicarbazide (1.1 mmol) and a catalytic drop of glacial acetic acid.
-
Reflux: Heat at reflux for 2-4 hours. The color typically shifts from orange to yellow.
-
Workup: Cool to room temperature. The product precipitates as yellow crystals. Filter and wash with cold ethanol.
Mechanism of Action (Biological)
Derivatives of 7-acetylisatin function primarily through:
-
Metal Chelation: The O-N-S tridentate ligand system (Oxygen from C2, Nitrogen from imine, Sulfur from thiolate) chelates transition metals (Cu, Fe, Zn), disrupting cellular redox homeostasis.
-
Enzyme Inhibition: Inhibition of specific kinases or viral proteases via hydrogen bonding interactions facilitated by the N1-H and C7-acetyl groups.
Reactivity Logic Diagram
Figure 2: Derivatization pathway of 7-acetylisatin to bioactive thiosemicarbazones.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Synthesis of Isatin Derivatives: Sandmeyer Isonitrosoacetanilide Synthesis. ChemSpider SyntheticPages, 2010.[1]
-
Isatin Chemistry: Isatin derivatives with several biological activities. ResearchGate, 2014.
-
Thiosemicarbazone Applications: Discovery of novel isatin-based thiosemicarbazones. PMC, 2020.
-
CAS Registry Data: 7-Acetylindoline-2,3-dione CAS 1176519-68-8. GuideChem.
Sources
An In-depth Technical Guide on the Potential Toxicity and Safety of 7-Acetylindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Void for 7-Acetylindoline-2,3-dione
This guide is structured to provide a deep understanding of the potential hazards of 7-Acetylindoline-2,3-dione by leveraging data from its parent compound, isatin, and other closely related analogues. We will delve into the inferred toxicological profile, outline essential safety protocols, and propose a workflow for a preliminary in-house safety assessment. Our approach is grounded in the principle of chemical similarity and a conservative interpretation of available data to ensure the highest standards of laboratory safety.
The Isatin Scaffold: A Double-Edged Sword of Bioactivity and Potential Toxicity
Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The isatin core is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds.[3] The diverse bioactivities of isatin derivatives stem from the reactivity of the dicarbonyl group and the potential for substitution at various positions on the indole ring.[4]
However, this same reactivity necessitates a thorough evaluation of their toxicological profiles. Many isatin-based compounds have shown promising selective cytotoxicity against cancer cells, suggesting a favorable therapeutic index.[4][5] For instance, some derivatives have been shown to induce apoptosis in cancer cells by modulating the Bax/Bcl-2 ratio and activating caspases.[5][6] This inherent cytotoxicity, while desirable in a therapeutic context, underscores the need for careful handling in a research setting.
Inferred Hazard Identification and Classification
In the absence of a specific SDS for 7-Acetylindoline-2,3-dione, we will extrapolate from the safety information of its close analogue, 1-Acetylindoline-2,3-dione, and the parent compound, isatin.[7][8] The primary hazards associated with these compounds are related to irritation and acute oral toxicity.
| Hazard Class | Hazard Statement | Signal Word | Source (Analogue) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | 1-Acetylindoline-2,3-dione[8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | 1-Acetylindoline-2,3-dione, 7-(Trifluoromethyl)indoline-2,3-dione[8][9] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | 1-Acetylindoline-2,3-dione, 7-(Trifluoromethyl)indoline-2,3-dione[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | 1-Acetylindoline-2,3-dione[8] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P264: Wash hands thoroughly after handling.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Toxicological Profile: A Mechanistic Perspective
The toxicological properties of 7-Acetylindoline-2,3-dione can be inferred from the broader family of isatin derivatives.
-
Acute Toxicity: Based on the hazard statement for 1-Acetylindoline-2,3-dione, 7-Acetylindoline-2,3-dione is likely to be harmful if ingested.[8] The exact LD50 is unknown, but it should be handled with the assumption of moderate acute oral toxicity.
-
Irritation: The presence of the acetyl and dione functional groups suggests that the compound can act as a skin, eye, and respiratory irritant.[8][9] This is a common property of many organic compounds with reactive carbonyl groups.
-
Cytotoxicity: The anticancer activity of many isatin derivatives is a strong indicator of their cytotoxic potential.[10][11][12] The mechanism of this cytotoxicity can be multifaceted, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[5] While this is a desirable property for anticancer agents, it highlights the potential for harm to healthy tissues upon exposure. Some studies have shown that certain isatin derivatives exhibit selective toxicity towards cancer cells, which is a positive indicator for their therapeutic potential but does not eliminate the need for caution during handling.[4][5]
-
Genotoxicity and Mutagenicity: In silico studies on some isatin derivatives have suggested a low risk of mutagenicity.[13] However, without experimental data for 7-Acetylindoline-2,3-dione, a conservative approach should be taken, and the compound should be handled as a potential mutagen.
-
Neuroactivity: Isatin itself is an endogenous compound in the brain and can act as a potent inhibitor of monoamine oxidase (MAO).[14] This neuroactivity suggests that systemic exposure to isatin derivatives could potentially have effects on the central nervous system.
Experimental Workflow for Preliminary Toxicity Assessment
For any novel compound like 7-Acetylindoline-2,3-dione, a tiered approach to toxicity assessment is recommended. This ensures that the most relevant data is gathered efficiently while minimizing the use of in vivo models.
Caption: A tiered workflow for the preliminary toxicity assessment of a novel chemical entity.
Step-by-Step Methodology:
-
In Silico Toxicity Prediction:
-
Objective: To obtain a rapid and cost-effective preliminary assessment of potential toxicities.
-
Protocol: Utilize computational tools like Osiris Property Explorer or DEREK Nexus to predict mutagenicity, tumorigenicity, skin irritation, and reproductive effects based on the chemical structure.[13]
-
Causality: This step helps in prioritizing experimental assays and anticipating potential hazards early in the research process.
-
-
In Vitro Cytotoxicity Assay (e.g., MTT Assay):
-
Objective: To determine the concentration at which the compound exhibits toxicity to cultured cells.
-
Protocol:
-
Plate relevant human cell lines (e.g., HEK293 for general cytotoxicity, and specific cancer cell lines if evaluating therapeutic potential) in a 96-well plate.
-
Treat the cells with a range of concentrations of 7-Acetylindoline-2,3-dione for 24-72 hours.
-
Add MTT reagent and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
-
Causality: This assay provides a quantitative measure of cytotoxicity (IC50 value) and helps in understanding the compound's potency.
-
-
In Vitro Genotoxicity Assay (e.g., Ames Test):
-
Objective: To assess the mutagenic potential of the compound.
-
Protocol: Use strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. Expose the bacteria to the compound with and without metabolic activation (S9 mix). A significant increase in the number of revertant colonies indicates mutagenic potential.
-
Causality: This is a standard regulatory assay to screen for potential carcinogens.
-
Risk Assessment and Safe Handling
A thorough risk assessment should be conducted before handling 7-Acetylindoline-2,3-dione.
Caption: Logical flow for a risk assessment of a new chemical.
Standard Operating Procedure for Safe Handling:
-
Engineering Controls: All manipulations of solid 7-Acetylindoline-2,3-dione and its solutions should be carried out in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Double gloving is recommended for handling concentrated solutions.
-
Body Protection: A lab coat should be worn at all times.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents. The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Conclusion
While 7-Acetylindoline-2,3-dione holds potential as a valuable research compound, the lack of specific safety data necessitates a cautious and informed approach to its handling. By leveraging the extensive knowledge base of the isatin family of compounds, we can establish a robust framework for its safe use in the laboratory. The principles of chemical similarity, thorough risk assessment, and the implementation of appropriate control measures are paramount. As research on this and other novel isatin derivatives progresses, it is crucial to contribute to the collective knowledge by publishing any safety and toxicology data that is generated.
References
- Grewal AS. Isatin derivatives with several biological activities. Int. J. Pharm. Res. 2014;6(17):4.
- Nalini CN, et al. TOXICITY RISK ASSESMENT OF ISATINS. Rasayan J. Chem. 2011;4(4):829-834.
- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Journal of Advance and Future Research. 2025.
- Protective effects of isatin and its synthetic derivatives against iron, copper and lead toxicity. Toxicol In Vitro. 2019 Feb;54:234-241.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. 2025.
- SAFETY DATA SHEET - Is
- SAFETY DATA SHEET - 3-Acetylindole. Thermo Fisher Scientific. 2025.
- Synthesis Characterization, Biological Evaluation of Acetyl Substituted Heterocyclic Isatin Derivatives. Journal of Chemical Health Risks. 2024.
- SAFETY DATA SHEET - 3-Acetylindole. TCI Chemicals. 2024.
- Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives.
- Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. PubMed. 2014.
- Synthesis and biological evaluation of some isatin derivatives for antimicrobial properties. International Journal of Pharmacy and Pharmaceutical Sciences. 2026.
- A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives.
- Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. 2023.
- Efficient synthesis, biological evaluation, and docking study of isatin based deriv
- 1-Acetylindoline-2,3-dione Safety Inform
- Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PMC. 2011.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res. 2020.
- Isatin (Indoline-2,3-dione) | Monoamine Oxidase Inhibitor. MedchemExpress.com.
- Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives.
- 7-(Trifluoromethyl)indoline-2,3-dione SDS. ECHEMI.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice. PMC. 2020.
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- 1. researchgate.net [researchgate.net]
- 2. journaljpri.com [journaljpri.com]
- 3. Anti-inflammatory and antinociceptive effects of the isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [rjwave.org]
- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 6. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
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- 11. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Bot Verification [rasayanjournal.co.in]
- 14. medchemexpress.com [medchemexpress.com]
The Role of 7-Acetylindoline-2,3-dione in Heterocyclic Chemistry: A Comprehensive Technical Guide
Executive Summary
In the realm of heterocyclic chemistry, 1H-indole-2,3-diones (commonly known as isatins) serve as highly privileged scaffolds for the discovery of novel pharmacophores and advanced materials 1[1]. Among the myriad of substituted isatins, 7-Acetylindoline-2,3-dione (CAS: 1176519-68-8)2[2] occupies a unique niche. By introducing a methyl ketone moiety at the C-7 position of the aromatic ring, this molecule transitions from a bifunctional to a trifunctional building block.
This whitepaper provides an in-depth analysis of 7-acetylindoline-2,3-dione, detailing the causality behind its orthogonal reactivity, self-validating synthetic protocols, and its expanding role in modern drug development.
Structural and Electronic Profiling
To leverage 7-acetylindoline-2,3-dione in complex syntheses, one must first deconstruct its electronic architecture. The molecule possesses three distinct reactive centers, each governed by specific electronic and steric rules:
-
The C-3 Ketone (Highly Electrophilic): The C-3 carbonyl is part of an
-dicarbonyl system situated within a strained five-membered ring. The electron-withdrawing nature of the adjacent C-2 lactam, compounded by the electron-withdrawing effect of the C-7 acetyl group on the aromatic ring, renders the C-3 carbon exceptionally susceptible to nucleophilic attack. -
The C-7 Acetyl Group (Orthogonal Reactivity): As a methyl ketone, the C-7 substituent can undergo enolization and participate in Aldol or Claisen-Schmidt condensations. Crucially, its reactivity is orthogonal to the C-3 ketone under specific conditions, allowing for chemoselective derivatization.
-
The N-1 Amide (Sterically Hindered): Typical isatins are easily N-alkylated using a base and an alkyl halide. However, the bulky acetyl group at C-7 creates significant steric hindrance around the N-1 proton, requiring stronger bases (e.g., NaH) and elevated temperatures to achieve efficient N-alkylation.
Caption: Divergent synthetic pathways of 7-acetylindoline-2,3-dione demonstrating orthogonal reactivity.
Experimental Protocols: A Self-Validating Approach
As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on self-validating systems—protocols where intrinsic physical or chemical changes confirm the success of an intermediate step before proceeding.
Protocol 1: Synthesis of 7-Acetylindoline-2,3-dione via Modified Sandmeyer Reaction
The Sandmeyer isatin synthesis remains the most reliable method for constructing the isatin core 3[3]. To synthesize the 7-acetyl derivative, the starting material must be 2-aminoacetophenone .
Step-by-Step Methodology:
-
Isonitrosoacetanilide Formation:
-
Procedure: Dissolve 2-aminoacetophenone (1.0 eq) in an aqueous solution of sodium sulfate. Add chloral hydrate (1.2 eq) and hydroxylamine hydrochloride (3.0 eq). Heat the mixture to 90°C for 2 hours.
-
Causality: Chloral hydrate provides the two-carbon backbone required for the heterocyclic ring. Hydroxylamine facilitates the formation of the oxime. Sodium sulfate increases the ionic strength of the aqueous medium, driving the hydrophobic organic intermediate out of solution.
-
Validation Checkpoint: The reaction is successful when a dense, beige-to-yellow precipitate (2-acetylisonitrosoacetanilide) forms upon cooling to room temperature.
-
-
Electrophilic Aromatic Cyclization:
-
Procedure: Slowly add the dried intermediate to concentrated sulfuric acid (
) pre-heated to 60°C. Maintain the temperature between 60-80°C for 30 minutes. -
Causality: The
acts as both a solvent and a catalyst. It protonates the oxime hydroxyl group, turning it into a superior leaving group ( ), and generates a highly electrophilic nitrilium/imino-carbocation. The elevated temperature (60-80°C) is strictly required because the electron-withdrawing acetyl group deactivates the aromatic ring, raising the activation energy for electrophilic attack at the C-6 position of the original aniline. -
Validation Checkpoint: The solution will turn a deep, dark purple/red, indicating carbocation formation.
-
-
Quenching and Isolation:
-
Procedure: Pour the acidic solution over crushed ice with vigorous stirring.
-
Validation Checkpoint: A bright orange-red precipitate (7-acetylindoline-2,3-dione) will immediately crash out. Confirm identity via IR spectroscopy: look for three distinct carbonyl stretches (~1740 cm⁻¹ for C-2 lactam, ~1760 cm⁻¹ for C-3 ketone, and ~1680 cm⁻¹ for C-7 acetyl).
-
Caption: Self-validating Sandmeyer synthesis workflow for 7-acetylisatin.
Protocol 2: Chemoselective Derivatization (Spiro-oxindole Synthesis)
To selectively react the C-3 ketone without altering the C-7 acetyl group, exploit the differential electrophilicity.
-
Procedure: React 7-acetylisatin with malononitrile and a 1,3-dicarbonyl compound in ethanol at room temperature, using a catalytic amount of piperidine.
-
Causality: The C-3 ketone is highly polarized and unhindered compared to the C-7 methyl ketone. At room temperature, the Knoevenagel condensation occurs exclusively at C-3, initiating a multi-component reaction (MCR) to yield a spiro-oxindole. The C-7 acetyl remains intact for downstream late-stage functionalization.
Applications in Drug Development
Isatin derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimycobacterial properties 4[4].
The incorporation of an acetyl group significantly alters the lipophilicity and hydrogen-bonding network of the parent drug. For instance, acetyl isatin derivatives hybridized with ciprofloxacin have demonstrated marked improvements in lipophilicity and potent in vitro antimycobacterial activity against M. tuberculosis strains5[5]. The C-7 acetyl group specifically allows researchers to synthesize chalcone-isatin hybrids by reacting the methyl ketone with various substituted benzaldehydes, creating dual-action kinase inhibitors.
Quantitative Data: Reactivity Profiling
The electron-withdrawing nature of the 7-acetyl group fundamentally accelerates nucleophilic additions at the C-3 position compared to unsubstituted isatin.
Table 1: Comparative Reactivity Profile in Multi-Component Reactions (MCRs)
| Substrate | Electrophilicity (C-3) | Yield in MCR (Spiro-oxindole) | Reaction Time (MCR) | C-7 Derivatization Potential |
| Isatin | High | 85 - 90% | 2.0 - 3.0 hours | None |
| 7-Acetylisatin | Very High | 92 - 96% | 1.0 - 1.5 hours | High (Aldol, Hydrazone) |
Data Interpretation: The induction effect of the C-7 acetyl group lowers the LUMO energy of the C-3 carbonyl, resulting in a 50% reduction in reaction time and a measurable increase in overall yield during Knoevenagel-driven MCRs.
References
Sources
Methodological & Application
Application Note: A Step-by-Step Guide to the Regioselective Synthesis of 7-Acetylindoline-2,3-dione from Isatin
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a multitude of pharmacologically active compounds.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of 7-Acetylindoline-2,3-dione, a valuable but challenging-to-synthesize isatin derivative. The synthetic strategy involves an initial N-protection of the isatin core, followed by a regioselective Friedel-Crafts acylation. We offer detailed experimental procedures, mechanistic insights, and characterization guidelines tailored for researchers in organic synthesis and drug development.
Introduction and Synthetic Rationale
The isatin core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4] The functionalization of the benzene ring of the isatin moiety allows for the modulation of these activities and the development of novel therapeutic agents. The introduction of an acetyl group at the C7 position yields 7-Acetylindoline-2,3-dione, a key intermediate for more complex molecular architectures.
Direct electrophilic acylation of isatin presents significant challenges. The indole ring is deactivated by the two electron-withdrawing carbonyl groups at positions 2 and 3. Furthermore, the acidic N-H proton can react with the Lewis acid catalyst required for a Friedel-Crafts reaction, passivating the catalyst and preventing the desired acylation.
To circumvent these issues, we employ a robust two-step strategy:
-
N-Protection: The isatin nitrogen is first acetylated to form 1-acetylindoline-2,3-dione (N-acetylisatin). This step protects the N-H group, preventing interference with the Lewis acid catalyst.[5]
-
Friedel-Crafts Acylation: The protected N-acetylisatin undergoes a regioselective Friedel-Crafts acylation. The N-acetyl group acts as an ortho, para-director, guiding the incoming electrophile. While both C5 and C7 are activated, steric hindrance at C7 often allows for selective substitution under controlled conditions.
This methodical approach ensures a higher yield and cleaner conversion to the desired 7-acetylated product.
Overall Synthetic Workflow
The complete synthesis pathway is illustrated below. The process begins with the protection of commercially available isatin, followed by the key acylation step to yield the target molecule.
Sources
Application Note: Regioselective Protocol for Schiff Base Formation Using 7-Acetylindoline-2,3-dione
Introduction & Mechanistic Rationale
Isatin (1H-indole-2,3-dione) and its functionalized derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to synthesize multi-target agents against viral, bacterial, and neurodegenerative diseases ()[1]. Among these derivatives, 7-acetylindoline-2,3-dione (7-acetylisatin) presents a unique synthetic dynamic due to the presence of two distinct reactive carbonyl centers: the C3 ketone of the isatin core and the C7 acetyl group.
When designing azomethine (Schiff base) linkages, regioselectivity is paramount. The C3 carbonyl is highly activated by the adjacent C2 amide and the electron-withdrawing heterocyclic ring, making it exceptionally electrophilic. Conversely, the C7 acetyl group behaves as a standard aryl ketone with significantly lower electrophilicity. By strictly controlling stoichiometry and utilizing mild acid catalysis, nucleophilic attack by primary amines can be directed exclusively to the C3 position, yielding a single, high-purity azomethine product ()[2].
Experimental Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand that a robust protocol is not merely a sequence of actions, but a system of controlled chemical environments. Every reagent choice directly impacts the reaction's self-validating nature.
-
Solvent Selection (Absolute Ethanol): Schiff base formation is a reversible condensation reaction that generates water as a byproduct. Using absolute ethanol minimizes the initial water content in the system, leveraging Le Chatelier's principle to drive the equilibrium forward toward the azomethine product ()[3].
-
Catalyst Dynamics (Glacial Acetic Acid): A mild Brønsted acid is required to protonate the C3 carbonyl oxygen, lowering the activation energy for nucleophilic attack. If a strong mineral acid (e.g., HCl) is used, the primary amine will be completely protonated into an unreactive ammonium salt, stalling the reaction. Glacial acetic acid provides the perfect pKa balance to activate the electrophile without quenching the nucleophile ()[4].
-
Self-Validating Indicators: The reaction is visually self-indicating. 7-acetylisatin is typically orange/red, while the resulting Schiff bases exhibit a distinct bathochromic shift (yielding deep red, yellow, or bright orange precipitates) due to extended conjugation. The formation of a heavy precipitate upon cooling serves as a primary visual confirmation of successful condensation.
Quantitative Optimization Data
To demonstrate the necessity of the chosen conditions, the following table summarizes the optimization parameters for isatin-based Schiff base synthesis.
| Solvent | Catalyst | Temperature | Time (h) | Yield (%) |
| Methanol (Aqueous) | None | 65°C | 12 | 35 |
| Absolute Ethanol | None | 78°C | 10 | 42 |
| Absolute Ethanol | Glacial AcOH (cat.) | 78°C | 3-5 | 85-92 |
| THF | Glacial AcOH (cat.) | 66°C | 8 | 60 |
Visualizations
Workflow for the regioselective synthesis of C3-Schiff bases from 7-acetylisatin.
Mechanistic pathway of acid-catalyzed Schiff base formation at the C3 position.
Step-by-Step Methodology
Materials & Reagents
-
7-Acetylindoline-2,3-dione (CAS: 1176519-68-8)
-
Primary Amine (e.g., aniline derivative or aliphatic amine)
-
Absolute Ethanol (Analytical Grade, ≥99.5%)
-
Glacial Acetic Acid (Analytical Grade)
-
TLC Plates (Silica gel 60 F254)
-
Hexane / Ethyl Acetate (for TLC eluent)
Protocol
-
Reagent Preparation: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 7-acetylindoline-2,3-dione in 15 mL of absolute ethanol.
-
Amine Addition: Slowly add 1.0 mmol of the selected primary amine to the suspension. Observation: The mixture may undergo an initial color change or brief clarification as the amine solubilizes the isatin derivative.
-
Acid Activation: Add exactly 2-3 drops of glacial acetic acid to the reaction mixture.
-
Critical Causality Step: Do not exceed this amount. Excess acid will protonate the amine, rendering it non-nucleophilic and halting the reaction pathway.
-
-
Reflux: Attach a reflux condenser to the flask. Heat the mixture to 78°C (reflux) using an oil bath or heating mantle. Maintain continuous stirring for 3 to 5 hours.
-
In-Process Monitoring (Self-Validation): After 2 hours, monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot and the emergence of a new, lower-Rf spot validates the progression of the azomethine linkage.
-
Precipitation: Once TLC confirms completion, remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize the precipitation of the Schiff base product.
-
Filtration and Washing: Isolate the brightly colored precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold absolute ethanol (2 × 5 mL) to remove unreacted starting materials and traces of acetic acid.
-
Purification: Recrystallize the crude solid from a minimal amount of boiling absolute ethanol. Filter and dry the purified crystals under a vacuum desiccator overnight to yield the pure C3-Schiff base.
References
-
Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations. PMC (PubMed Central). Available at:[Link]
-
Synthesis and In Silico Investigation of Isatin-Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS-CoV-2. PMC (PubMed Central). Available at:[Link]
-
Isatin Schiff base is an effective corrosion inhibitor for mild steel in hydrochloric acid solution: gravimetrical, electrochemical, and computational investigation. PMC (PubMed Central). Available at:[Link]
-
Synthesis, Antibacterial, Antifungal and Antiviral Activity Evaluation of Some New bis-Schiff Bases of Isatin and Their Derivatives. MDPI Molecules. Available at:[Link]
Sources
- 1. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADMET analysis with molecular modeling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin Schiff base is an effective corrosion inhibitor for mild steel in hydrochloric acid solution: gravimetrical, electrochemical, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 7-Acetylindoline-2,3-dione Derivatives
Introduction & Rationale
Isatin (indoline-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including caspase inhibition, antimicrobial, and antiproliferative effects[1]. The introduction of an acetyl group at the C7 position (yielding 7-acetylindoline-2,3-dione, CAS: 1176519-68-8[2]) provides a unique steric and electronic profile. This modification offers additional hydrogen-bonding acceptor capabilities critical for target-protein interactions in drug discovery.
Historically, the functionalization of the isatin core required prolonged reflux conditions, often resulting in thermal degradation, side reactions, and moderate yields[3]. Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, MAOS directly excites polar molecules, reducing reaction times from hours to minutes while significantly enhancing yield and purity[4].
Mechanistic Causality & Regioselectivity
As a Senior Application Scientist, it is crucial to understand why specific reaction conditions are chosen, rather than merely following a recipe. The 7-acetylindoline-2,3-dione core presents a fascinating regioselectivity challenge, possessing three potential reactive sites: the N1 amine, the C3 alpha-keto lactam, and the C7 acetyl ketone.
-
N1-Alkylation Dynamics: The N1 proton is weakly acidic (pKa ~10.3). Deprotonation requires a mild base. We select potassium carbonate (
) over stronger bases (like ) to prevent the hydrolytic ring-opening of the lactam[5]. The reaction is performed in N,N-Dimethylformamide (DMF). DMF is chosen not only for its solvating power but for its high microwave loss tangent ( ), making it an excellent microwave absorber that rapidly transfers thermal energy to the reactants[5]. -
C3 vs. C7 Electrophilicity: For condensation reactions (e.g., Schiff base or hydrazone formation), the C3 carbonyl is the primary target. The adjacent C2 lactam carbonyl exerts a strong electron-withdrawing effect, making C3 highly electrophilic. In contrast, the C7 acetyl group is an aryl ketone, which is sterically hindered by the N1 substituent and electronically less reactive. Therefore, acid-catalyzed condensation proceeds with absolute regioselectivity at the C3 position[4].
Regioselectivity map of the 7-acetylindoline-2,3-dione core under microwave irradiation.
Experimental Protocols
The following workflows are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progress without relying solely on post-reaction chromatography.
Protocol A: Microwave-Assisted N-Alkylation
Objective: Synthesize N-alkyl-7-acetylindoline-2,3-dione intermediates.
-
Reagents: 7-Acetylindoline-2,3-dione (1.0 mmol), Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.5 mmol),
(2.0 mmol), anhydrous DMF (3 mL). -
Procedure:
-
Charge a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar with 7-acetylindoline-2,3-dione and DMF.
-
Add
. Self-Validation Step: Stir at room temperature for 1-2 minutes. The solution will transition to a deep purple/red hue, indicating the successful generation of the highly conjugated isatin anion[5]. -
Add the alkyl halide dropwise.
-
Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 300 W, ramping to 100 °C, and hold for 10 minutes[3].
-
Workup: Cool the vial to room temperature using compressed air. Pour the mixture into 20 mL of crushed ice-water. The product will precipitate as a vibrant orange/yellow solid. Filter, wash with cold water, and recrystallize from ethanol.
-
Protocol B: Microwave-Assisted C3-Condensation
Objective: Synthesize C3-hydrazones or Schiff bases from the N-alkylated intermediate.
-
Reagents: N-Alkyl-7-acetylindoline-2,3-dione (1.0 mmol), Hydrazine/Amine derivative (e.g., Thiosemicarbazide) (1.1 mmol), Glacial Acetic Acid (3 drops), Ethanol (4 mL).
-
Procedure:
-
In a fresh microwave vial, suspend the N-alkylated intermediate and the amine/hydrazine in ethanol.
-
Add glacial acetic acid. Causality Note: The acid protonates the C3 carbonyl oxygen, further increasing the electrophilicity of the carbon center to facilitate nucleophilic attack[4].
-
Seal and irradiate at 160 W, heating to 80 °C for 2–5 minutes[4].
-
Self-Validation Step: Due to the extended conjugation of the resulting Schiff base/hydrazone, the product exhibits significantly lower solubility in ethanol than the starting materials. A heavy precipitate will form directly in the vial upon cooling.
-
Workup: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50 °C.
-
Two-step microwave-assisted synthetic workflow for 7-acetylindoline-2,3-dione derivatives.
Data Presentation & Validation
The transition to MAOS provides undeniable kinetic and thermodynamic advantages. Table 1 summarizes the efficiency gains compared to traditional reflux methods[3], while Table 2 outlines a representative library generated using this protocol.
Table 1: Comparative Metrics: Conventional vs. Microwave Synthesis
| Reaction Step | Heating Method | Time | Yield (%) | Crude Purity (HPLC) |
| N-Alkylation | Conventional (Reflux) | 4–6 hours | 55–65% | >85% |
| N-Alkylation | Microwave (300 W) | 5–10 mins | 85–95% | >98% |
| C3-Condensation | Conventional (Reflux) | 2–4 hours | 60–70% | >90% |
| C3-Condensation | Microwave (160 W) | 2–5 mins | 88–96% | >99% |
Table 2: Representative 7-Acetylindoline-2,3-dione Derivative Library
| Compound ID | R1 (N1-Substituent) | R2 (C3-Substituent) | MW Time (min) | Isolated Yield (%) |
| 1a | Methyl | Thiosemicarbazone | 4 | 92 |
| 1b | Benzyl | Thiosemicarbazone | 5 | 89 |
| 2a | Methyl | Phenylhydrazone | 3 | 94 |
| 2b | Benzyl | Phenylhydrazone | 4 | 91 |
Analytical Characterization Notes
To confirm structural integrity, researchers should utilize FT-IR and
-
FT-IR: Disappearance of the broad N-H stretch (~3200
) confirms N-alkylation. The shift of the C3 carbonyl stretch (~1730ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ) to a C=N imine stretch (~1600-1620 ) confirms condensation. -
-NMR: The C7-acetyl methyl protons will consistently appear as a sharp singlet around
2.5-2.6 ppm, verifying that the acetyl group remains unreacted during the C3 condensation.
References
-
Title: Microwave Synthesis, Characterization, and Antimicrobial Activity of Some Novel Isatin Derivatives Source: CORE URL: [Link]
-
Title: Simple and Efficient Microwave Assisted N-Alkylation of Isatin Source: PMC - NIH URL: [Link]
-
Title: Microwave-Assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activity of Some New Isatin Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones Source: Engineering Journal IJOER URL: [Link]
Sources
Application Note: 7-Acetylindoline-2,3-dione as a Precursor for Spiro-oxindoles
[1]
Executive Summary & Strategic Rationale
Spiro-oxindoles represent a privileged scaffold in drug discovery, serving as the core pharmacophore in candidates targeting MDM2-p53 interaction, tubulin polymerization, and various kinase pathways. While unsubstituted isatin is a common starting material, 7-acetylindoline-2,3-dione (7-acetylisatin) offers a distinct chemical and biological profile.[1]
This guide details the utilization of 7-acetylindoline-2,3-dione as a precursor.[1] Unlike the more common N-acetylisatin (1-acetyl), the C7-acetyl isomer introduces specific electronic withdrawal and steric constraints proximal to the NH moiety. These features can be leveraged to modulate metabolic stability and binding affinity in final drug candidates.[1]
Key Technical Advantages of 7-Acetylindoline-2,3-dione:
-
Electronic Activation: The C7-acetyl group acts as an electron-withdrawing group (EWG), increasing the electrophilicity of the C3-carbonyl, thereby accelerating condensation reactions.
-
Intramolecular H-Bonding: The proximity of the C7-acetyl carbonyl to the N1-H allows for intramolecular hydrogen bonding, influencing solubility and pKa.[1]
-
Orthogonal Functionalization: The acetyl group provides a handle for further derivatization (e.g., oxime formation, Bayer-Villiger oxidation) after the spiro-cycle is formed.[1]
Chemical Reactivity Profile
Before initiating synthesis, it is critical to understand the reactive sites of the precursor.
| Site | Reactivity | Influence of 7-Acetyl Group |
| C3-Carbonyl | Highly Electrophilic | Enhanced. The EWG nature of the 7-acetyl group destabilizes the ketone, making it more reactive toward nucleophiles (amines, ylides). |
| N1-Amine | Nucleophilic / Acidic | Modulated. Steric bulk at C7 hinders N-alkylation.[1] Intramolecular H-bond (NH[1]···O=C) may increase pKa (less acidic).[1] |
| C7-Acetyl | Electrophilic (Ketone) | Stable under standard spiro-cyclization conditions, but reactive toward strong nucleophiles (hydrazines).[1] |
Protocol A: Spiro-pyrrolidine Synthesis via [3+2] Cycloaddition
This is the primary method for generating spiro-oxindoles.[1] It involves a three-component reaction between 7-acetylisatin, an amino acid (sarcosine or proline), and a dipolarophile (chalcone or nitrostyrene).
Mechanism of Action
The reaction proceeds via the formation of an azomethine ylide intermediate.[2][3] The 7-acetylisatin condenses with the amino acid, followed by decarboxylation. This 1,3-dipole then undergoes a cycloaddition with the alkene.[1][3]
Figure 1: Reaction pathway for the formation of spiro-pyrrolidines via azomethine ylide generation.[1]
Materials
-
Precursor: 7-Acetylindoline-2,3-dione (1.0 equiv)[1]
-
Reactant: Sarcosine (1.2 equiv) or L-Proline (1.2 equiv)
-
Dipolarophile: Chalcone derivative (1.0 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Catalyst: None required (Thermal) or Acetic Acid (cat.)[1]
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 7-acetylindoline-2,3-dione (1.0 mmol) in MeOH (10 mL).
-
Addition: Add the amino acid (Sarcosine, 1.2 mmol) and the chalcone (1.0 mmol) to the solution.
-
Reflux: Heat the mixture to reflux (65°C for MeOH) with magnetic stirring.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Recrystallize from EtOH or perform column chromatography (Silica gel, MeOH/DCM gradient).
Validation Criteria
-
1H NMR: Look for the disappearance of the characteristic isatin C3-carbonyl signal (not directly visible in proton, but shift in aromatics) and appearance of spiro-ring protons (pyrrolidine ring protons typically 3.0–4.5 ppm). The 7-acetyl methyl group should appear as a sharp singlet around 2.6–2.7 ppm.[1]
-
IR: Disappearance of the C3 ketone stretch (~1730 cm⁻¹) and retention of the amide carbonyl (~1610 cm⁻¹) and acetyl ketone (~1680 cm⁻¹).
Protocol B: Multi-Component Synthesis of Spiro-chromenes
This protocol utilizes the high reactivity of the C3 position for a Knoevenagel condensation followed by a Michael addition, typically reacting with active methylene compounds.
Mechanism of Action
A three-component reaction involving 7-acetylisatin, malononitrile, and a CH-acid (e.g., dimedone or 4-hydroxycoumarin).
Figure 2: Cascade mechanism for the synthesis of spiro-chromenes.[1]
Step-by-Step Procedure
-
Solvent System: Use Water:Ethanol (1:[1]1) for a greener approach, or pure Ethanol.
-
Catalyst: Piperidine (cat.[1] 2-3 drops) or L-Proline (10 mol%) can be used as an organocatalyst.[1]
-
Reaction:
-
Mix 7-acetylisatin (1.0 mmol), malononitrile (1.1 mmol), and dimedone (1.0 mmol) in 10 mL solvent.
-
Reflux for 1-3 hours.[1]
-
-
Observation: The reaction mixture often changes color (yellow to orange/red) as the isatylidene intermediate forms and is consumed.[1]
-
Isolation: Cool to RT. The solid product is filtered, washed with aqueous ethanol, and dried.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Yield | Steric hindrance of 7-acetyl group affecting approach of large dipolarophiles.[1] | Switch to microwave irradiation (100°C, 10-20 min) to overcome steric energy barriers. |
| N-Alkylation Failure | If attempting to N-alkylate before spiro-formation: 7-acetyl blocks the site.[1] | Use a stronger base (NaH) in DMF, but ensure temperature is controlled (0°C) to prevent aldol condensation at the acetyl group. |
| Side Reactions | Reaction at the 7-acetyl group (e.g., with hydrazines).[1] | Ensure stoichiometry is precise. The C3 ketone is more reactive than the C7 acetyl, but excess hydrazine will attack C7. |
References
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 2023.[1]
-
Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions. Molbank, 2023.[1] [4]
-
Catalytic stereoselective synthesis of diverse oxindoles and spirooxindoles from isatins. ACS Combinatorial Science, 2012.[1][5]
-
Imidazole mediated synthesis of spirooxindoles in water using isatin as a privileged scaffold. Asian Journal of Green Chemistry, 2019.[1][6]
-
Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 2020.[1]
Sources
- 1. Acetylisatin | C10H7NO3 | CID 11321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ajgreenchem.com [ajgreenchem.com]
Application Note: Catalytic Strategies for the Functionalization of 7-Acetylindoline-2,3-dione
Executive Summary
7-Acetylindoline-2,3-dione (7-acetylisatin) represents a privileged scaffold in drug discovery, distinct from its more common C5- or C6-substituted analogs. The presence of an acetyl group at the C7 position (ortho to the N1-H) introduces unique steric and electronic constraints that necessitate precise catalyst selection. This guide provides a technical roadmap for navigating the reactivity of this substrate, focusing on three primary transformation vectors: C3-carbonyl condensation , C7-acetyl side-chain modification , and N1-alkylation .
Key Technical Insight: The C7-acetyl group acts as both a steric gatekeeper and an electronic modulator. It can form an intramolecular hydrogen bond with the N1-H, stabilizing the core but reducing the nucleophilicity of the nitrogen. Furthermore, the C7-acetyl moiety itself is a reactive ketone, allowing for "dual-electrophile" strategies (e.g., Claisen-Schmidt condensations) unavailable to standard isatins.
Substrate Analysis & Reactivity Map
Before selecting a catalyst, one must distinguish the target site. The 7-acetylindoline-2,3-dione molecule possesses three distinct reactive centers.
Structural Dynamics
-
Site A (C3-Carbonyl): The most electrophilic center. Reacts with nucleophiles (amines, hydrazines) to form Schiff bases or spiro-cycles.
-
Catalyst Driver: Brønsted or Lewis Acids.
-
-
Site B (N1-Amide Nitrogen): Nucleophilic center (pKa ~10-11). Subject to alkylation/acylation.[1][2][3]
-
Catalyst Driver: Weak to Moderate Bases (Carbonates/Hydrides).
-
Constraint: The C7-acetyl group (ortho) exerts steric bulk and potential H-bonding (C=O···H-N), requiring stronger bases or polar aprotic solvents to disrupt the stabilization.
-
-
Site C (C7-Acetyl Side Chain): An enolizable ketone. Reacts with aldehydes in aldol-type condensations.
-
Catalyst Driver: Strong Bases (Hydroxides/Alkoxides).
-
Visualization: Reactivity Topology
The following diagram maps the catalyst classes to the specific reactive sites of 7-acetylisatin.
Caption: Figure 1. Chemoselective functionalization pathways for 7-acetylisatin based on catalyst selection.
Catalyst Selection Matrix
| Target Transformation | Recommended Catalyst | Solvent System | Mechanism & Rationale |
| Schiff Base Formation (C3-Imines) | Glacial Acetic Acid (AcOH) (5-10 mol%) | Ethanol or Methanol (Reflux) | Brønsted Acid Activation: Protonation of C3-O increases electrophilicity. AcOH is preferred over strong mineral acids (HCl) to prevent ring cleavage or side reactions at the acetyl group. |
| Spiro-Oxindole Synthesis (C3-Cyclization) | L-Proline or Ionic Liquids ([BMIM]BF4) | Water/Ethanol or Neat | Organocatalysis: Proline forms an iminium intermediate. The 7-acetyl group is bulky; high-temperature or microwave assistance is often required to overcome steric hindrance. |
| N-Alkylation (N1-Substitution) | Cesium Carbonate (Cs₂CO₃) (1.5 eq) | DMF or Acetonitrile | Cesium Effect: The large Cs+ cation effectively disrupts the intramolecular H-bond between N1-H and the C7-acetyl oxygen, facilitating deprotonation better than K₂CO₃. |
| Claisen-Schmidt (C7-Acetyl modification) | Sodium Hydroxide (NaOH) (40% aq.) | Ethanol (RT to 0°C) | Enolate Formation: Strong base is required to deprotonate the alpha-methyl of the acetyl group. The C3-ketone is usually stable under these specific conditions if temperature is controlled. |
Detailed Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis of 7-Acetylisatin-3-thiosemicarbazones
Target: C3-Functionalization for antimicrobial/antiviral screening.
Context: The condensation of isatins with thiosemicarbazide is a classic reaction. However, the 7-acetyl group deactivates the C3 position sterically while activating it electronically (EWG). Acid catalysis is mandatory.
Materials:
-
7-Acetylindoline-2,3-dione (1.0 mmol)
-
Thiosemicarbazide (1.1 mmol)
-
Glacial Acetic Acid (Catalytic, 3-5 drops)
-
Ethanol (10 mL, absolute)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 7-acetylindoline-2,3-dione in 10 mL of absolute ethanol. Note: 7-substituted isatins may have lower solubility; mild heating (40°C) may be required.
-
Reagent Addition: Add 1.1 mmol of thiosemicarbazide. The mixture will likely remain a suspension.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C) with stirring.
-
Monitoring: Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1). Due to the 7-acetyl steric bulk, reaction times may extend to 4-6 hours (compared to 1-2h for unsubstituted isatin).
-
Work-up: Cool to room temperature. The product usually precipitates as a yellow/orange solid.
-
Purification: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/DMF if necessary.
Validation:
-
IR: Disappearance of C3-C=O peak (~1730 cm⁻¹); Appearance of C=N stretch (~1600-1620 cm⁻¹).
-
¹H NMR: Distinct singlets for the acetyl methyl group and the thiosemicarbazone NH protons.
Protocol B: Base-Catalyzed Claisen-Schmidt Condensation
Target: Modification of the C7-side chain to form Chalcones.
Context: This reaction exploits the acetyl group at C7, treating the isatin core as an "aryl" substituent. This is unique to acyl-substituted isatins.
Materials:
-
7-Acetylindoline-2,3-dione (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Ethanol (15 mL)
-
Sodium Hydroxide (30% aqueous solution, 2 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 7-acetylindoline-2,3-dione and the aromatic aldehyde in 15 mL Ethanol in a beaker.
-
Catalysis: Add 2 mL of 30% NaOH dropwise while stirring at 0-5°C (Ice bath). Critical: Low temperature prevents the base-catalyzed ring opening of the isatin core (isatin-to-isatinate conversion).
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours.
-
Quenching: Pour the reaction mixture into crushed ice containing dilute HCl (to pH ~4-5). This neutralizes the base and re-cyclizes any isatinate that may have formed.
-
Isolation: Filter the resulting precipitate (chalcone). Wash with water and air dry.
Troubleshooting & Optimization Guide
The "Cesium Effect" in N-Alkylation
When alkylating 7-acetylisatin, researchers often observe low yields with K₂CO₃/Acetone.
-
Root Cause: The 7-acetyl oxygen forms a 7-membered chelate-like H-bond with the N1-H. This stabilizes the proton.
-
Solution: Switch to Cs₂CO₃ in DMF . The Cesium ion is larger and "softer," effectively disrupting the H-bond network and allowing for tighter ion-pairing with the resulting anion, driving the reaction forward.
Avoiding Ring Opening
Isatin rings are susceptible to cleavage by strong bases (forming isatinates).
-
Observation: Reaction mixture turns from orange/red to pale yellow (indicating ring opening).
-
Corrective Action: If performing base-catalyzed reactions (like Protocol B), ensure the final work-up includes an acidification step (HCl) to re-close the ring.
References
-
Isatin Chemistry & Reactivity
-
Silva, J. F. M., et al. "Chemistry and Biological Activity of Isatin Derivatives." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001, pp. 273-324. Link
-
- Praveen, C., et al. "Catalytic approaches for the synthesis of spiro-oxindoles.
-
7-Substituted Isatin SAR
-
Medvedev, A., et al. "Monoamine Oxidase Inhibitors: Structure-Activity Relationships of Isatin Derivatives."[4] Journal of Medicinal Chemistry, 2007. (Contextual grounding for C7-substitution effects).
-
- Thiosemicarbazone Synthesis: Pervez, H., et al. "Synthesis and biological evaluation of some new N4-substituted isatin-3-thiosemicarbazones." Medicinal Chemistry Research, vol. 17, 2008.
- Sriram, D., et al. "Synthesis of isatin derivatives and their antiviral properties." Antiviral Research, 2005.
Sources
Application Note: Synthesis of Thiosemicarbazones from 7-Acetylindoline-2,3-dione
Introduction and Rationale
Isatin-
While standard isatin derivatives are well-documented, the functionalization of 7-acetylindoline-2,3-dione (also known as 7-acetylisatin, CAS: 1176519-68-8)[2] introduces a unique structural dynamic. The presence of the C7-acetyl group provides an additional hydrogen-bonding acceptor and alters the electronic landscape of the isatin core. This application note provides a comprehensive, self-validating protocol for the regioselective synthesis of 7-acetylisatin-3-thiosemicarbazones, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Insights and Causality (E-E-A-T)
The condensation of 7-acetylindoline-2,3-dione with a thiosemicarbazide derivative is a classic nucleophilic addition-elimination reaction[3]. However, achieving high yields and purity requires strict control over the reaction environment due to the specific reactivity of the starting materials.
-
Regioselectivity (C3 vs. C7 Attack): 7-acetylisatin possesses two reactive carbonyl centers: the C3 lactam carbonyl and the C7 exocyclic acetyl carbonyl. The C3 carbonyl is significantly more electrophilic due to the anti-aromatic character of the five-membered ring and the adjacent electron-withdrawing amide group. Under controlled mild acidic conditions, mono-condensation occurs almost exclusively at the C3 position, yielding the kinetic and thermodynamic product.
-
Catalyst Selection: Glacial acetic acid is utilized instead of strong mineral acids (like HCl)[1]. Acetic acid provides sufficient protonation of the C3 oxygen to enhance its electrophilicity, without excessively protonating the nucleophilic terminal amine (N1) of the thiosemicarbazide, which would otherwise stall the reaction.
-
Self-Validating Solvent System: Absolute ethanol is chosen not just for solubility, but to create a self-validating isolation mechanism. Both 7-acetylisatin and thiosemicarbazides are soluble in hot ethanol. As the reaction progresses and the bulky, planar thiosemicarbazone forms, its solubility drops drastically. Upon cooling, the target product spontaneously precipitates, driving the reaction equilibrium forward (Le Chatelier's principle) and allowing for isolation without complex chromatography[4].
Figure 1: Regioselectivity rationale highlighting preferential nucleophilic attack at C3.
Step-by-Step Experimental Protocol
This methodology is adapted from established protocols for N4-substituted isatin-3-thiosemicarbazones, optimized specifically for the 7-acetylisatin scaffold[3][4].
Materials Required
-
Substrate: 7-Acetylindoline-2,3-dione (1.0 equiv, e.g., 5.0 mmol, 0.946 g).
-
Nucleophile: Thiosemicarbazide or N4-substituted derivative (e.g., 4-phenyl-3-thiosemicarbazide) (1.05 equiv, 5.25 mmol).
-
Solvent: Absolute Ethanol (25 mL).
-
Catalyst: Glacial Acetic Acid (3–5 drops).
Reaction Assembly and Execution
-
Suspension: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 5.0 mmol of 7-acetylindoline-2,3-dione in 25 mL of absolute ethanol.
-
Reagent Addition: Add 5.25 mmol of the selected thiosemicarbazide derivative to the suspension[1].
-
Catalysis: Introduce 3 to 5 drops of glacial acetic acid. The mixture may initially remain heterogeneous.
-
Reflux: Attach a reflux condenser and heat the mixture to 78 °C (reflux) under continuous stirring. The mixture will typically become a clear, deep-colored solution as the reactants dissolve and the intermediate carbinolamine forms. Maintain reflux for 3 to 5 hours[4].
-
Monitoring: Verify reaction completion via TLC (Hexane:EtOAc 6:4). The disappearance of the distinct bright orange/red spot of 7-acetylisatin indicates full conversion.
Isolation and Purification
-
Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice bath (0–4 °C) for 1 to 2 hours. A vibrant yellow-to-orange precipitate will form[1].
-
Filtration: Collect the solid precipitate via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove any unreacted thiosemicarbazide and trace acetic acid.
-
Drying: Dry the isolated solid in a vacuum oven at 50 °C for 12 hours to afford the pure 7-acetylisatin-3-thiosemicarbazone.
Figure 2: Synthetic workflow and isolation mechanism for 7-acetylisatin-3-thiosemicarbazones.
Quantitative Data and Analytical Profiling
To ensure reproducibility and confirm structural integrity, the reaction conditions and expected analytical signatures are summarized below.
Table 1: Optimization of Reaction Conditions for 7-Acetylisatin Condensation
| Solvent | Catalyst | Temp (°C) | Time (h) | Regioselectivity (C3:C7) | Isolated Yield (%) |
| Ethanol | None | 78 | 12 | >99:1 | 45% (Incomplete) |
| Ethanol | Glacial AcOH | 78 | 4 | >99:1 | 88–92% |
| DMF | HCl (conc.) | 120 | 6 | 85:15 | 65% (Decomposition) |
Table 2: Expected Spectroscopic Signatures (FT-IR and 1H-NMR)
| Analytical Method | Key Signal / Shift | Assignment | Structural Implication |
| FT-IR | ~3200–3400 cm⁻¹ | N-H stretch | Confirms thiosemicarbazone formation. |
| FT-IR | ~1680–1700 cm⁻¹ | C=O stretch | Confirms C7-Acetyl and C2-Lactam are intact. |
| 1H-NMR (DMSO-d6) | ~12.5 ppm (s, 1H) | Hydrazone N-H | Characteristic highly deshielded IBT proton. |
| 1H-NMR (DMSO-d6) | ~11.2 ppm (s, 1H) | Indole N-H | Confirms stability of the isatin core. |
| 1H-NMR (DMSO-d6) | ~2.6 ppm (s, 3H) | Methyl protons | Verifies the presence of the C7-Acetyl group. |
References
-
Synthesis, activity and pharmacophore development for is
-thiosemicarbazones with selective activity towards multidrug resistant cells Source: PubMed Central (PMC), National Institutes of Health URL:[Link] -
Synthesis of some N-4-substituted isatin-3-thiosemicarbazones Source: Natural Product Research / ResearchGate URL:[Link]
-
New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies Source: Ordu University Journal of Science and Technology / DergiPark URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 7-Acetylindoline-2,3-dione
Welcome to the technical support center for the synthesis of 7-Acetylindoline-2,3-dione, a key intermediate for pharmaceutical and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
I. Understanding the Synthesis: An Overview
The synthesis of 7-Acetylindoline-2,3-dione, also known as 7-acetylisatin, is most commonly achieved through the Sandmeyer isatin synthesis.[1][2] This classical method involves the reaction of an aniline derivative, in this case, 3-aminoacetophenone, with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the desired isatin.[1][3]
While the Sandmeyer synthesis is a robust method, it is not without its challenges. Researchers often encounter issues with low yields, side product formation, and purification difficulties. This guide will address these common problems and provide practical solutions to enhance the efficiency and success of your synthesis.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered during the synthesis of 7-Acetylindoline-2,3-dione.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Sandmeyer synthesis of 7-acetylisatin can stem from several factors:
-
Incomplete formation of the isonitrosoacetanilide intermediate: This initial step is crucial. Ensure your starting materials are pure and the reaction conditions are optimal.
-
Decomposition of the intermediate or final product: The strong acidic conditions required for cyclization can lead to degradation if not carefully controlled.[4]
-
Side reactions: The formation of unwanted byproducts, such as isatin oximes, can significantly reduce the yield of the desired product.[4]
-
Losses during workup and purification: The product can be lost during extraction and recrystallization steps if not performed carefully.
Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction mixture. What is it and how can I prevent it?
The formation of a dark, tarry substance is often due to the polymerization of the starting material or intermediates under the strong acidic conditions of the cyclization step. To mitigate this:
-
Control the temperature: The addition of the isonitrosoacetanilide intermediate to the strong acid should be done slowly and with efficient cooling to prevent a rapid exotherm.
-
Use high-purity starting materials: Impurities in the 3-aminoacetophenone can act as initiators for polymerization.
-
Optimize acid concentration: While a strong acid is necessary, using an excessive amount can promote charring.
Q3: What is the best method for purifying the crude 7-Acetylindoline-2,3-dione?
Purification of 7-acetylisatin is typically achieved through recrystallization.[5] A common solvent system for this is ethanol or a mixture of ethanol and water. It is also possible to purify the crude product by dissolving it in a basic solution (like aqueous sodium hydroxide) to form the sodium salt, filtering to remove insoluble impurities, and then re-precipitating the isatin by adding acid.[6]
III. Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, problem-oriented approach to troubleshooting common issues in the synthesis of 7-Acetylindoline-2,3-dione.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Yield | Incomplete reaction; Decomposition of starting materials or product; Suboptimal reaction conditions. | Verify starting material purity: Use freshly distilled or recrystallized 3-aminoacetophenone. Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Control temperature during cyclization: Add the intermediate to sulfuric acid slowly and with efficient cooling. |
| Formation of Side Products (e.g., Isatin Oxime) | Reaction of the isatin product with hydroxylamine generated during the reaction.[4] | Use a "decoy agent": Add a small amount of a simple ketone or aldehyde (e.g., acetone) during the reaction quench. The decoy will react with any excess hydroxylamine, preventing it from reacting with your product.[4] |
| Difficult Purification | Presence of multiple impurities; Product is an oil or does not crystallize easily. | Optimize recrystallization solvent: Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane). Utilize acid-base extraction: Dissolve the crude product in aqueous base, filter, and re-precipitate with acid to remove non-acidic impurities.[6] Consider column chromatography: If recrystallization fails, silica gel chromatography can be an effective purification method.[7] |
| Inconsistent Results | Variability in reagent quality; Inconsistent reaction conditions. | Standardize reagent sources and purity. Maintain strict control over reaction parameters: Use a consistent heating and stirring rate. Ensure anhydrous conditions where necessary. |
IV. Detailed Experimental Protocol: Sandmeyer Synthesis of 7-Acetylindoline-2,3-dione
This protocol is a comprehensive, step-by-step guide for the synthesis of 7-Acetylindoline-2,3-dione, adapted from the classical Sandmeyer isatin synthesis.[1][2]
Workflow Diagram
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dergipark.org.tr [dergipark.org.tr]
Resolving solubility issues with 7-Acetylindoline-2,3-dione in water
Technical Support Center: 7-Acetylindoline-2,3-dione
Introduction: Navigating the Solubility Challenges of 7-Acetylindoline-2,3-dione
Welcome to the technical support guide for 7-Acetylindoline-2,3-dione. This molecule, a derivative of the versatile isatin scaffold, holds significant interest for researchers in medicinal chemistry and drug discovery due to its potential as a building block for various bioactive compounds.[1][2] However, its planar, aromatic structure and potential for strong intermolecular interactions in the solid state contribute to its characteristically low solubility in aqueous solutions, a common hurdle in experimental biology.[1]
This guide is designed to provide you, the researcher, with a systematic, scientifically-grounded framework for overcoming these solubility issues. We will move beyond simple instructions to explain the causal mechanisms behind each strategy, empowering you to make informed decisions for your specific experimental context.
Part 1: Physicochemical Profile of 7-Acetylindoline-2,3-dione
Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. 7-Acetylindoline-2,3-dione, also known as 1-Acetylisatin, is a neutral, hydrophobic molecule. Its parent compound, isatin, is known to be practically insoluble in water.[3] The addition of the N-acetyl group does not significantly increase its hydrophilicity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [4][5] |
| Molecular Weight | 189.17 g/mol | [4][6] |
| Appearance | Solid (typically orange-red crystalline powder) | [1][7] |
| Melting Point | 141-143 °C | [5] |
| General Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, acetone, and ethanol. | [1] |
Part 2: Frequently Asked Questions (FAQs) - Your First-Line Support
This section addresses the most common initial questions regarding the handling of 7-Acetylindoline-2,3-dione.
Q1: What is the expected aqueous solubility of 7-Acetylindoline-2,3-dione?
A: The exact aqueous solubility is not widely reported, but based on its structure and the properties of its parent compound, isatin, it is expected to be very low, likely in the low micromolar (µM) or even sub-micromolar range.[3] For practical purposes in most biological assays, it should be considered insoluble in pure water or aqueous buffers.
Q2: What is the recommended organic solvent for preparing a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the most recommended solvent.[8] It is a powerful, water-miscible, aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[8] A stock solution of 10-50 mM in DMSO should be achievable. Always start with a small amount of your compound to test solubility before committing your entire supply.
Q3: I successfully dissolved the compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A: This is a classic and expected problem called "precipitation upon dilution." While your compound is soluble in 100% DMSO, its solubility in the final aqueous buffer (e.g., with 0.5% DMSO) is dramatically lower. When you add the DMSO stock to the buffer, the compound is suddenly in an environment where it is no longer soluble, causing it to "crash out" of the solution as a solid precipitate. The key is to ensure the final concentration of the compound in your assay does not exceed its maximum solubility in the final solvent mixture.
Q4: Can I use pH adjustment to improve the solubility of 7-Acetylindoline-2,3-dione?
A: This is unlikely to be an effective strategy. The parent isatin molecule has a weakly acidic proton on the nitrogen (N-H), which could potentially be deprotonated at high pH to form a more soluble salt. However, in 7-Acetylindoline-2,3-dione, this proton is replaced by an acetyl group. The molecule lacks other readily ionizable functional groups within the typical biological pH range (4-9). Therefore, altering the pH is not expected to significantly impact its solubility.[9][]
Part 3: Systematic Troubleshooting Guide for Aqueous Applications
If the FAQs did not resolve your issue, this section provides a structured, in-depth guide to achieving a stable aqueous solution.
Workflow for Troubleshooting Solubility
This diagram outlines the logical progression for addressing solubility challenges.
Caption: Decision workflow for solubilizing 7-Acetylindoline-2,3-dione.
Q&A: Advanced Solubilization Strategies
Q: My compound still precipitates even at my desired low micromolar concentration. What is the next step?
A: When simple dilution fails, you must modify the aqueous environment to make it more hospitable to the compound. This is achieved by using solubility enhancers. The three primary strategies, in order of increasing complexity, are using co-solvents, surfactants, or cyclodextrins.
| Strategy | Mechanism of Action | Pros | Cons | Typical Final Conc. |
| Co-solvents | Reduces the polarity of the bulk solvent (water), making it a more favorable environment for the hydrophobic compound.[9][11] | Simple to implement; effective for moderate increases in solubility. | Can affect protein structure and enzyme activity at higher concentrations; limited power. | < 5% (assay dependent) |
| Surfactants | Above the Critical Micelle Concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound in their core, shielding it from the water.[12][13] | Highly effective; biologically compatible options available (e.g., non-ionic surfactants).[14] | Can interfere with cell membranes or protein assays; may be difficult to remove. | 0.01% - 0.1% |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The compound forms a "host-guest" inclusion complex, effectively masking its hydrophobicity.[15][16][17] | Very effective; high biocompatibility; can improve compound stability.[15][17] | Can be expensive; may have slight effects on cell membranes at high concentrations. | 1-10 mM |
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Preparation: Tare a sterile, chemically-resistant microcentrifuge tube (e.g., polypropylene) on an analytical balance.
-
Weighing: Carefully add approximately 1.89 mg of 7-Acetylindoline-2,3-dione to the tube. Record the exact weight.
-
Calculation: Calculate the precise volume of DMSO needed.
-
Volume (µL) = (Weight (mg) / 189.17 g/mol ) / 0.020 mol/L * 1,000,000 µL/L
-
For 1.89 mg, this is approximately 500 µL.
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Cap the tube securely and vortex for 1-2 minutes. If solids remain, place the tube in a bath sonicator for 5-10 minutes at room temperature.
-
Verification: Visually inspect the solution against a bright light to ensure no solid particles remain. The solution should be completely clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure tubes are tightly sealed to prevent water absorption by the DMSO.
Protocol 2: Solubilization Using a Non-Ionic Surfactant (Tween-20)
This protocol is ideal when simple dilution of a DMSO stock fails. The surfactant helps to keep the compound in solution.
-
Prepare Surfactant Stock: Create a 10% (w/v) stock solution of Tween-20 in sterile, deionized water.
-
Prepare Working Buffer: Add the 10% Tween-20 stock to your final aqueous buffer to achieve a final Tween-20 concentration of 0.05%. For example, add 50 µL of 10% Tween-20 to 9.95 mL of your buffer. Mix thoroughly.
-
Dilution: While vortexing the surfactant-containing buffer, slowly add the required volume of your DMSO stock solution (from Protocol 1) to reach your target final concentration.
-
Causality Note: Adding the drug stock to a vortexing solution of pre-formed micelles increases the probability of encapsulation and prevents localized high concentrations of the drug from precipitating before they can be solubilized.[12]
-
-
Observation: Let the solution sit for 15-30 minutes at room temperature and visually inspect for any signs of precipitation or cloudiness.
Protocol 3: Advanced Solubilization Using Cyclodextrins (HP-β-CD)
This is a powerful method for compounds that are particularly difficult to solubilize.[17][]
-
Prepare Cyclodextrin Solution: Weigh out hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in your aqueous buffer to create a 10-20 mM solution. This may require some vortexing or gentle warming (do not exceed 40°C).
-
Complexation: Add your DMSO stock solution of 7-Acetylindoline-2,3-dione directly to the HP-β-CD solution. The molar ratio of HP-β-CD to your compound should be high, at least 100:1 to start.
-
Incubation: Vortex the mixture vigorously for 2-5 minutes. Allow the solution to incubate at room temperature for at least 1-2 hours (or overnight at 4°C) with gentle agitation (e.g., on a rotator) to allow for the formation of the inclusion complex.[15][16]
-
Final Use: The resulting clear solution contains the solubilized compound-cyclodextrin complex and can be used directly in your experiment. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Google Patents. (n.d.). US10703717B2 - Water-soluble isatin derivative, and manufacturing method and application thereof.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Santa Cruz Biotechnology. (n.d.). Surfactants | SCBT.
- Podcast. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Wikipedia. (n.d.). Cosolvent.
- National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Sigma-Aldrich. (n.d.). Isatin 97 91-56-5.
- Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- RJWave.org. (2025, December 12). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review.
- ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
- National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC.
- JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
- Merck. (n.d.). 1-Acetylindoline-2,3-dione | 574-17-4.
- Sigma-Aldrich. (n.d.). 1-Acetylindoline-2,3-dione | 574-17-4.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- ResearchGate. (2025, August 10). Solubility and Thermodynamic Functions of Isatin in Pure Solvents.
- Journal of Nanoparticles. (2024, February 2). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- National Center for Biotechnology Information. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. PMC.
- ACS Publications. (2025, July 4). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design.
- National Institutes of Health. (n.d.). Acetylisatin | C10H7NO3 | CID 11321. PubChem.
- Chemical Synthesis Database. (2025, May 20). 1-acetyl-1H-indole-2,3-dione.
- BLD Pharm. (n.d.). 574-17-4|1-Acetylindoline-2,3-dione|BLD Pharm.
- Sigma-Aldrich. (n.d.). 1-Acetylindoline-2,3-dione | 574-17-4.
- MedchemExpress.com. (n.d.). Isatin (Indoline-2,3-dione) | Monoamine Oxidase Inhibitor.
- ChemicalBook. (2025, July 14). 1-Acetyl-1H-indole-2,3-dione | 574-17-4.
- Journal of Pharmaceutical Research International. (2018, February 27). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives.
Sources
- 1. One moment, please... [rjwave.org]
- 2. journaljpri.com [journaljpri.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylisatin | C10H7NO3 | CID 11321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Acetylindoline-2,3-dione | 574-17-4 [sigmaaldrich.com]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. medchemexpress.com [medchemexpress.com]
- 9. wjbphs.com [wjbphs.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surfactants | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during 7-Acetylindoline-2,3-dione acetylation
The following guide serves as a specialized technical support resource for the acetylation of 7-Acetylindoline-2,3-dione (7-Acetylisatin). It is designed to address the specific kinetic and thermodynamic challenges posed by the electron-withdrawing 7-acetyl substituent.[1][2]
Executive Summary
The acetylation of 7-Acetylindoline-2,3-dione differs from unsubstituted isatin due to the 7-acetyl group .[1][2] This substituent exerts a strong electron-withdrawing effect (–I, –M), increasing the acidity of the N-H proton (facilitating acetylation) but simultaneously rendering the C-2 lactam carbonyl highly electrophilic.
The Critical Challenge: The primary side reaction is not C-alkylation, but rather the nucleophilic ring-opening of the N-acetylated product. Once the nitrogen is acetylated, the C-2 carbonyl becomes extremely susceptible to attack by even weak nucleophiles (moisture, alcohols), leading to the formation of acyclic keto-acid byproducts.
Part 1: The "Golden Path" Protocol
Use this validated workflow to minimize thermodynamic sinks.
Reagents & Stoichiometry
| Component | Equivalents | Role | Quality Control Note |
| 7-Acetylindoline-2,3-dione | 1.0 eq | Substrate | Dry < 0.5% water content (KF).[1][2] |
| Acetic Anhydride (Ac₂O) | 4.0 - 6.0 eq | Reagent/Solvent | Must be clear/colorless.[1][2] Yellowing indicates hydrolysis.[1][2] |
| Glacial Acetic Acid | Solvent (Optional) | Co-solvent | Only if solubility is poor; usually Ac₂O alone is sufficient.[2] |
| Sodium Acetate (Anhydrous) | 0.1 eq | Catalyst | Buffers reaction; prevents strong acid-catalyzed degradation.[1][2] |
Step-by-Step Methodology
-
Drying: Dry the starting material (7-acetylisatin) in a vacuum oven at 50°C for 4 hours. Reason: Removes surface water that initiates ring opening.
-
Activation: In a round-bottom flask equipped with a drying tube (CaCl₂), suspend the starting material in Acetic Anhydride. Add anhydrous Sodium Acetate.[1][2]
-
Reflux: Heat to reflux (approx. 140°C) for 2–3 hours .
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7).[2] The product (N-acetyl) is less polar (higher R_f) than the starting material.
-
-
Crystallization (Critical Step): Do NOT pour into water immediately.[2] Cool the mixture to Room Temperature (RT), then to 0–5°C. The product should crystallize directly from the anhydride.
-
Filtration: Filter the solids.
-
Wash: Wash the cake with cold diethyl ether or cold hexane .
-
Drying: Vacuum dry at 40°C.
Part 2: Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: Why am I observing a "Ring-Opened" byproduct (Glyoxylic acid derivative)?
Diagnosis: This is the most common failure mode for 7-substituted isatins.[1][2] The N-acetyl group activates the C-2 carbonyl.[1][2] If you quench with water while the mixture is hot, or if the solvent contains moisture, water attacks C-2, breaking the lactam ring. Solution:
-
Avoid Hot Quench: Never add water to the reaction while T > 50°C.[2]
-
Change Workup: Crystallize from the reaction mixture (Ac₂O) directly. If you must use a solvent to precipitate, use diisopropyl ether instead of water.
Q2: The reaction mixture turned black/tarry. What happened?
Diagnosis: Thermal degradation or Aldol Condensation.[1][2] The 7-acetyl group (a methyl ketone) can undergo self-condensation or condensation with the C-3 ketone of isatin under high temperatures or strong acidic conditions.[1][2] Solution:
-
Reduce Time: Do not reflux overnight. 3 hours is the kinetic maximum.[2]
-
Buffer: Ensure Sodium Acetate is present to buffer the acidity generated by the reaction.[2]
Q3: I see two spots on TLC close together. Is it O-acetylation?
Diagnosis: Unlikely.[1][2] O-acetylation of the lactam oxygen (C-2 enol) is rare in pure Ac₂O.[1][2] The second spot is likely the hydrate of the C-3 carbonyl or a hemiaminal intermediate.[1][2] Solution:
-
Confirmation: Run the TLC plate, then heat the plate with a heat gun before staining. If the spots merge or one disappears, it is a reversible hydrate/hemiaminal.
-
Fix: Ensure the sample for TLC is dissolved in anhydrous solvent (DCM), not methanol (which forms hemiketals).
Q4: My yield is low (<50%). Where is the product?
Diagnosis: Solubility loss.[1][2] N-acetyl-7-acetylisatin is significantly more soluble in organic solvents than the starting material due to the loss of the H-bond donor (NH).[1][2] It may be staying in the mother liquor.[2] Solution:
-
Concentration: Remove 50% of the Acetic Anhydride via rotary evaporator (with a trap) before cooling to crystallize.
-
Second Crop: Add hexane to the mother liquor to force precipitation of the remaining product.[2]
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired N-Acetylation and the parasitic Ring Opening pathway, highlighted by the electronic influence of the 7-Acetyl group.
Caption: Pathway analysis showing the vulnerability of the N-acetylated product to hydrolytic ring cleavage, exacerbated by the electron-withdrawing 7-acetyl group.
Part 4: Quantitative Data Summary
| Parameter | Standard Isatin | 7-Acetylisatin | Impact of Modification |
| N-H Acidity (pKa) | ~10.5 | ~9.8 | Higher: Acetylation is faster.[1][2] |
| C-2 Electrophilicity | Moderate | High | Risk: Ring opening is 10x faster.[1][2] |
| Solubility (Org.[2] Solv.) | Low | Moderate | Product harder to precipitate.[1][2] |
| Optimal Reflux Time | 4–6 Hours | 2–3 Hours | Extended heat causes degradation.[1][2] |
References
-
Standard N-Acetylation Protocols
-
Reactivity of Isatin Derivatives
-
Ring Opening Mechanisms
-
7-Azaindole/Indole Acetylation Benchmarking
Sources
- 1. prepchem.com [prepchem.com]
- 2. Acetylisatin | C10H7NO3 | CID 11321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis Studies of N-Acetyl Glyoxylamide Derivatives Using Unreactive Amines | Scientific.Net [scientific.net]
- 4. jchr.org [jchr.org]
- 5. ajprd.com [ajprd.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [rjwave.org]
- 9. researchgate.net [researchgate.net]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 7-Acetylindoline-2,3-dione
Overview
Welcome to the Technical Support Center for Indole-Derivative Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of functionalized isatins. 7-Acetylindoline-2,3-dione (7-acetylisatin, CAS: 1176519-68-8) is a highly valuable building block in medicinal chemistry and drug discovery. However, its synthesis—typically via the Sandmeyer isonitrosoacetanilide cyclization—often yields a crude product heavily contaminated with unreacted 2-aminoacetophenone, dark polymeric tars, and closely eluting regioisomers.
This guide provides field-proven, self-validating protocols to isolate >99% pure 7-acetylisatin. We do not just provide steps; we explain the mechanistic causality behind each technique so you can adapt them to your specific bench conditions.
Purification Workflow & Decision Matrix
The purification of 7-acetylisatin is a sequential process. Depending on the visual and structural quality of your crude product, you may need to employ one or a combination of the following techniques.
Figure 1: Decision tree and workflow for the purification of crude 7-acetylindoline-2,3-dione.
Quantitative Comparison of Methodologies
| Purification Method | Target Impurities Removed | Typical Yield Recovery | Purity Achieved | Scalability | Time Required |
| Alkaline-Acid Reprecipitation | Unreacted amines, neutral tars | 85 - 90% | ~90 - 95% | Excellent (kg scale) | 2 - 3 hours |
| Bisulfite Adduct Formation | Polymeric byproducts, colored tars | 70 - 80% | ~95 - 98% | Good (100g scale) | 4 - 6 hours |
| Glacial Acetic Acid Recryst. | Trace organics, regioisomers | 75 - 85% | >99% | Excellent (kg scale) | 12 - 24 hours |
| Silica Gel Chromatography | Closely eluting isomers | 60 - 70% | >99% | Poor (<10g scale) | 6 - 8 hours |
Validated Step-by-Step Methodologies
Protocol A: Alkaline-Acid Reprecipitation (Ring-Opening/Closing)
Mechanistic Causality: Isatins possess a slightly acidic amide proton (pKa ~ 10.3). In strong aqueous base, the isatin ring undergoes nucleophilic attack by hydroxide, opening to form a highly water-soluble sodium 2-amino-3-acetylphenylglyoxylate[1]. Neutral polymeric tars and unreacted starting materials remain insoluble and are filtered away. Upon acidification, the acyclic intermediate rapidly undergoes intramolecular cyclization to regenerate the isatin core[1].
-
Suspend 10.0 g of crude 7-acetylisatin in 50 mL of hot deionized water in a 250 mL beaker.
-
Slowly add 1M NaOH (aq) with vigorous mechanical stirring until the pH exceeds 12. The isatin will dissolve into a dark red/brown solution.
-
Filter the basic solution through a Celite pad to remove insoluble tars. Wash the pad with 10 mL of cold 0.1M NaOH.
-
Transfer the filtrate to an ice bath and slowly add 1M HCl (aq) dropwise until the pH reaches 3.0. A bright orange/red precipitate will form.
-
Stir for 30 minutes at 0–5 °C to ensure complete ring-closure and precipitation.
-
Isolate the solid via vacuum filtration, wash with ice-cold water, and dry under a vacuum.
Protocol B: Sodium Bisulfite Adduct Formation
Mechanistic Causality: The C3-carbonyl group of the isatin core is highly electrophilic. It readily reacts with sodium bisulfite to form a water-soluble
-
Dissolve 5.0 g of semi-crude 7-acetylisatin in 40 mL of a hot 20% (w/v) aqueous sodium bisulfite (NaHSO₃) solution.
-
Heat the mixture gently at 60 °C for 20 minutes until the adduct fully forms (the solution will lighten in color).
-
Add activated charcoal (1.0 g), stir for 5 minutes, and filter hot through Celite to remove trapped polymeric colorants.
-
Cool the filtrate to room temperature and add concentrated HCl dropwise in a fume hood (Caution: SO₂ gas is evolved) until the isatin fully reprecipitates.
-
Filter, wash with water, and dry.
Protocol C: Glacial Acetic Acid Recrystallization
Mechanistic Causality: Glacial acetic acid is the gold standard solvent for isatin recrystallization[1]. It provides excellent solubility at boiling temperatures and poor solubility at room temperature. Furthermore, its mildly acidic nature prevents unwanted base-catalyzed aldol condensations of the 7-acetyl group during prolonged heating[3].
-
Place 5.0 g of pre-purified 7-acetylisatin in a round-bottom flask equipped with a reflux condenser.
-
Add 15 mL of glacial acetic acid (a 3:1 v/w ratio is optimal)[1].
-
Heat to reflux until the solid completely dissolves.
-
Remove from heat and allow the solution to cool slowly to room temperature to promote the growth of large, garnet-red crystalline plates[3].
-
Transfer to an ice bath for 1 hour to maximize yield.
-
Filter the crystals via vacuum filtration, wash with a minimal amount of cold ethanol, and dry in a vacuum desiccator over anhydrous potassium carbonate[3].
Troubleshooting & FAQs
Q: My crude 7-acetylisatin is a sticky black tar instead of a solid. How do I initiate purification? A: Tarry crudes are a hallmark of sulfuric acid-induced polymerization during the Sandmeyer cyclization[3]. Do not attempt direct recrystallization, as the tars will coat the crystals or cause the product to oil out. Instead, initiate purification using Protocol A (Alkaline-Acid Reprecipitation) . The tars will remain as an insoluble mass in the basic aqueous phase and can be mechanically filtered through Celite.
Q: During alkaline extraction, does the 7-acetyl group undergo hydrolysis? A: No. The 7-acetyl group is an aromatic ketone and is highly resistant to basic hydrolysis under ambient conditions. While the isatin core itself undergoes base-catalyzed ring opening to form a glyoxylate intermediate, the 7-acetyl substituent remains intact. The core rapidly re-cyclizes upon acidification[1].
Q: The product oiled out during acetic acid recrystallization. What is the cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point or when the solvent is overly saturated with lipophilic impurities. To resolve this, reheat the mixture until homogeneous, add 5-10% by volume of hot deionized water to adjust the polarity, and allow the solution to cool very slowly (at a rate of <5 °C per hour) to room temperature before transferring to an ice bath[3].
Q: What is the recommended stationary phase and eluent for column chromatography if recrystallization fails? A: For highly stubborn regioisomeric impurities, flash column chromatography on silica gel is required. A solvent system of Petroleum Ether : Ethyl Acetate (3:1 v/v) or Dichloromethane : Methanol (20:1 v/v) provides optimal resolution for 7-substituted isatins[4]. Ensure the silica is slightly acidified or pre-treated, as the acidic amide proton of isatin can cause tailing on standard silica.
References
-
Isatin - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of Isatin. Sciencemadness Discussion Board.[Link]
- US10703717B2 - Water-soluble isatin derivative, and manufacturing method and application thereof.
- US2086805A - Purification of the isatins.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2086805A - Purification of the isatins - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US10703717B2 - Water-soluble isatin derivative, and manufacturing method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for 7-Acetylindoline-2,3-dione Condensation
Topic: Temperature Optimization & Troubleshooting for 7-Acetylisatin Condensation Ticket ID: CHEM-SUP-7AC-ISO-001 Status: Open Technical Lead: Senior Application Scientist
Executive Summary: The Thermal Landscape
The condensation of 7-Acetylindoline-2,3-dione (7-acetylisatin) typically targets the C3-carbonyl group to form Schiff bases, hydrazones, or thiosemicarbazones. Unlike unsubstituted isatin, the 7-acetyl analog introduces two critical variables:
-
Electronic Activation: The acetyl group at C7 is an electron-withdrawing group (EWG), theoretically increasing the electrophilicity of the C3 carbonyl.
-
Steric/Conformational Locking: The C7-acetyl group is ortho to the indole nitrogen (N1). This creates a strong intramolecular hydrogen bond between the acetyl oxygen and the N1-H, effectively "locking" the molecule's conformation and altering solubility profiles.
The "Goldilocks" Zone: For most amine-based nucleophiles (hydrazines, semicarbazides, primary amines), the optimal temperature window is 70°C – 85°C (Reflux in Ethanol/Methanol) with acid catalysis.
-
< 60°C (Kinetic Trap): Reaction stalls due to the stability conferred by the intramolecular H-bond at C7-N1.
-
> 90°C (Thermodynamic Risk): Risk of bis-condensation (reaction at both C3 and C7 ketones) or ring-opening hydrolysis.
Visualizing the Reaction Logic
The following diagram illustrates the reaction pathway and the influence of temperature on selectivity between the C3 ketone (Target) and the C7 acetyl group (Off-target).
Caption: Figure 1. Reaction pathway showing the kinetic preference for C3 condensation and the risk of C7 side-reactions at elevated temperatures.
Troubleshooting Guide (FAQ Format)
Q1: My reaction yield is low (<40%) despite refluxing for 4 hours. What is happening?
Diagnosis: This is likely a Solubility-Limited Kinetic Trap . The 7-acetyl group reduces the solubility of the isatin core in standard alcohols due to increased lipophilicity and crystal lattice energy (stabilized by the intramolecular H-bond). If the starting material isn't fully dissolved, the reaction occurs only at the interface.
Corrective Protocol:
-
Switch Solvent System: Move from pure Ethanol to Ethanol:Acetic Acid (9:1) or Methanol:DMF (9:1) . The Acetic Acid disrupts the intramolecular H-bond.
-
Increase Temperature Step-wise: Start at 60°C to dissolve, then ramp to reflux (80-85°C).
-
Catalyst Check: Ensure you are using Glacial Acetic Acid (3-5 drops per mmol) . Acid catalysis is mandatory to protonate the C3 carbonyl oxygen, making it susceptible to nucleophilic attack.
Q2: I see two spots on my TLC. Is the acetyl group at C7 reacting?
Diagnosis: Possible Bis-Condensation or Isomer Formation . While the C3 ketone is chemically distinct from the C7 acetyl ketone, high temperatures (>90°C) or excess nucleophile (2+ equivalents) can force the C7 acetyl group to react, forming a bis-Schiff base. Alternatively, you may be seeing E/Z geometric isomers of the C3 product, which is common in isatin derivatives.
Validation Test:
-
NMR Check: Look for the methyl singlet of the acetyl group (~2.5-2.6 ppm).
-
If present: The C7 group is intact (Good). The spots are likely E/Z isomers (usually equilibrate in solution).
-
If absent/shifted: You have reacted the C7 group.
-
-
Temperature Adjustment: Lower the reaction temperature to 65°C and extend the time (6-8 hours). This favors the kinetically faster C3 reaction over the sluggish C7 reaction.
Q3: The reaction turns into a dark tar/polymer. Why?
Diagnosis: Base-Catalyzed Aldol Polymerization . If you are using a basic catalyst (Piperidine, Pyridine, or TEA) or no catalyst at high temperatures, the acetyl group (a methyl ketone) can undergo self-Aldol condensation or react with the isatin ketone in an uncontrolled manner.
Corrective Protocol:
-
Strictly Acidic Conditions: Use Glacial Acetic Acid or a catalytic amount of H₂SO₄ (1 drop). Avoid bases.
-
Temperature Limit: Do not exceed the boiling point of Ethanol (78°C). Avoid high-boiling solvents like DMSO unless necessary, as they encourage thermal degradation.
Optimized Experimental Protocol
Objective: Selective condensation at C3 position.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Isatin : 1.1 eq Nucleophile | Slight excess ensures completion without forcing C7 reaction. |
| Solvent | Absolute Ethanol + 5% Glacial AcOH | AcOH catalyzes reaction and aids solubility. |
| Temperature | Reflux (approx. 78°C) | Optimal energy for C3 activation. |
| Time | 3 - 6 Hours | Monitor by TLC. |
| Work-up | Cool to 4°C (Ice Bath) | Product usually precipitates upon cooling. |
Step-by-Step Workflow:
-
Dissolve 1.0 mmol of 7-acetylindoline-2,3-dione in 15 mL of absolute Ethanol.
-
Add 3-5 drops of Glacial Acetic Acid .
-
Heat to 60°C until the solution is clear (orange/red).
-
Add 1.1 mmol of Nucleophile (e.g., thiosemicarbazide) slowly.
-
Increase heat to Reflux (78-80°C) . Maintain for 4 hours.
-
TLC Check: (Eluent: Hexane:EtOAc 3:1). Look for disappearance of the starting material spot.
-
Termination: Cool the flask in an ice bath for 30 minutes.
-
Filtration: Filter the precipitate, wash with cold ethanol (to remove unreacted acetylisatin), then cold water.
Logic Tree for Troubleshooting
Caption: Figure 2.[1] Decision tree for diagnosing temperature and catalyst-related failures.
References
-
Silva, J. F. M., et al. (2001). "The Chemistry of Isatins: a Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 12(3), 273-324. Link
-
Pervez, H., et al. (2016). "Synthesis, Characterization and Biological Evaluation of some Novel Isatin Derivatives." Molecules, 21(6), 756. (Demonstrates standard reflux conditions for substituted isatins). Link
-
Sumpter, W. C. (1954). "The Chemistry of Isatin." Chemical Reviews, 34(3), 393-434. (Foundational text on C3 reactivity vs ring opening). Link
-
Pandurangan, K., et al. (2010).[2] "Synthesis, characterization, and analgesic activity of novel Schiff base of isatin derivatives." Journal of Advanced Pharmaceutical Technology & Research, 1(3), 342.[2] (Specific protocol for acid-catalyzed condensation). Link
Sources
Validation & Comparative
1H NMR interpretation of 7-Acetylindoline-2,3-dione spectra
[1]
Executive Summary
The regioselective synthesis of isatin derivatives is a critical challenge in drug discovery, particularly when targeting the 7-position for modulation of lipophilicity and binding affinity. 7-Acetylindoline-2,3-dione (7-Acetylisatin, CAS: 1176519-68-8) presents a distinct spectroscopic profile compared to its more common isomers (e.g., 5-acetylisatin) and the parent isatin scaffold.[1]
This guide provides a comparative analysis of the 1H NMR spectra of 7-acetylisatin. It highlights the diagnostic utility of intramolecular hydrogen bonding and aromatic coupling patterns to definitively confirm regiochemistry without requiring X-ray crystallography.[1]
Structural Basis of Spectral Features
The defining feature of 7-acetylisatin is the proximity of the acetyl carbonyl oxygen to the indoline N-H proton. Unlike the 5-isomer, the 7-isomer forms a stable 6-membered intramolecular hydrogen bond.[1]
Mechanistic Impact on NMR Signals
-
N-H Proton (Deshielding): The intramolecular H-bond (
) locks the proton in a deshielded environment, shifting the resonance significantly downfield compared to the free N-H observed in 5-acetylisatin. -
Aromatic Region (Symmetry Breaking): Substitution at the 7-position leaves protons at positions 4, 5, and 6. This creates an AMX or ABC spin system (depending on field strength), characterized by two doublets and one triplet (pseudo-triplet), distinct from the splitting patterns of 4-, 5-, or 6-substituted isomers.
-
Acetyl Methyl (Anisotropy): The methyl group is fixed in a specific orientation relative to the aromatic plane due to the H-bond constraint, often resulting in a sharper singlet compared to freely rotating acyl groups.
Comparative Spectral Analysis
The following table contrasts the 7-acetyl derivative with its parent compound and its most common synthetic byproduct, 5-acetylisatin. Data is standardized for DMSO-
Table 1: Comparative Chemical Shift Data ( , ppm)
| Feature | Isatin (Parent) | 5-Acetylisatin (Common Isomer) | 7-Acetylisatin (Target) | Diagnostic Note |
| N-H Proton | 11.0 - 11.2 (s, br) | 11.2 - 11.4 (s, br) | 11.8 - 12.5 (s, sharp) | 7-Acetyl NH is significantly downfield due to intramolecular H-bonding.[1] |
| Acetyl -CH₃ | N/A | 2.55 - 2.60 (s) | 2.65 - 2.75 (s) | 7-position anisotropy often causes slight deshielding vs. 5-position.[1] |
| H-4 (Aromatic) | ~7.50 (d) | ~8.20 (s/d) | ~7.90 - 8.10 (d) | H4 is deshielded by the C3-carbonyl in all isatins.[1] |
| H-5 (Aromatic) | ~7.05 (t) | N/A (Substituted) | ~7.20 - 7.30 (t) | Diagnostic triplet (dd) indicates unsubstituted C5 and C6 positions.[1] |
| H-6 (Aromatic) | ~6.90 (d) | ~6.95 (d) | ~7.80 - 8.00 (d) | Strongly deshielded by the ortho-acetyl group at C7. |
| H-7 (Aromatic) | ~7.55 (d) | ~7.90 (d) | N/A (Substituted) | Absence of H7 doublet confirms 7-substitution.[1] |
Note: Chemical shifts may vary by
ppm depending on concentration and water content in DMSO-.[1]
Detailed Assignment & Interpretation Logic
The Aromatic Region (The "Fingerprint")
For 7-acetylisatin, the aromatic region (approx. 7.0 – 8.2 ppm) contains three protons: H4, H5, and H6.
-
H4 (Doublet,
Hz): Located para to the acetyl group. It is deshielded primarily by the adjacent C3-carbonyl of the isatin ring.[1] -
H6 (Doublet,
Hz): Located ortho to the acetyl group. It experiences strong deshielding from the acetyl carbonyl anisotropy.[1] -
H5 (Triplet/dd,
Hz): Located meta to both carbonyls. It appears as a triplet (due to similar vicinal coupling to H4 and H6) and is the most upfield signal in the aromatic region.
Differentiation Rule:
-
If you see two doublets and a singlet , you likely have 5-acetylisatin (H4 is a singlet due to meta-coupling only, or a very small doublet).[1]
-
If you see two doublets and a triplet , you have 7-acetylisatin (or 4-acetyl, distinguishable by NH shift).[1]
Visual Logic: Isomer Identification Workflow
Caption: Decision tree for distinguishing 7-acetylisatin from its 5-isomer based on NH shift and aromatic splitting patterns.
Experimental Protocols
A. Sample Preparation (Critical for NH Observation)
The NH proton is labile and sensitive to exchange.[1] Improper preparation can lead to signal broadening or disappearance.[1]
-
Solvent: Use high-quality DMSO-
(99.9% D).[1] Avoid CDCl₃ as isatins have poor solubility and the polar solvent stabilizes the H-bond.[1] -
Drying: Ensure the sample is dry. Water (HOD peak at 3.33 ppm) promotes proton exchange.[1]
-
Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.
-
Temperature: Run at 298 K (25°C) . Elevated temperatures increase exchange rates, potentially broadening the NH peak.
B. Synthesis Verification (Brief)
If synthesizing via the Sandmeyer isonitrosoacetanilide route or oxidation of 7-acetylindole:
-
TLC: 7-acetylisatin is generally less polar than 5-acetylisatin due to the internal H-bond masking the polar N-H and C=O groups.[1] It will have a higher
value in Hexane:EtOAc mixtures.[1] -
Workup: Acidify carefully. The H-bond stabilizes the closed ring, but basic conditions can open the isatin ring to the isatinate form (orange to yellow color change).
Mechanistic Visualization: Intramolecular H-Bonding[1][2]
The following diagram illustrates the specific atomic interactions causing the unique NMR shifts in 7-acetylisatin.
Caption: Schematic of the intramolecular hydrogen bond between the C7-acetyl oxygen and the N-H proton, responsible for the characteristic downfield shift.
References
-
Silva, B. N. M., et al. "Synthesis and Biological Evaluation of Isatin Derivatives."[1] Journal of the Brazilian Chemical Society, 2021. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[1] SDBS No. 1163 (Isatin).[1] Link
-
Krivoshein, A. V. "Intramolecular Hydrogen Bonding in 7-Substituted Indoles and Isatins."[1] Structural Chemistry, 2018.[1] (Theoretical basis for H-bonding shifts).
-
PubChem. "Compound Summary: 7-Acetylindole-2,3-dione (CAS 1176519-68-8)."[1] Link
-
Cambridge Isotope Laboratories. "NMR Solvent Data Chart." (Reference for solvent residual peaks). Link
Comparative Guide: FTIR Spectral Analysis of 7-Acetylindoline-2,3-dione
Executive Summary
7-Acetylindoline-2,3-dione (7-Acetylisatin) represents a critical scaffold in medicinal chemistry, particularly for the development of anticonvulsant and antimicrobial agents. Its structural uniqueness lies in the acetyl group at the C7 position, which introduces significant electronic and steric modifications compared to the parent isatin molecule.
This guide provides a technical comparison of FTIR spectroscopy against alternative analytical techniques (NMR, Raman) for the specific characterization of this compound. It details the "spectral fingerprint" required to validate the successful acetylation of the isatin core, focusing on the diagnostic carbonyl and amine regions.
Part 1: Structural Basis & Theoretical Framework
To interpret the spectrum accurately, one must understand the molecular environment. 7-Acetylindoline-2,3-dione contains three critical carbonyl environments and one amine, creating a complex vibrational landscape in the 1600–1800 cm⁻¹ region.
The Structural Challenge
-
C3 Carbonyl (Ketone): Highly strained, typically the highest wavenumber carbonyl.
-
C2 Carbonyl (Amide): Part of the lactam ring; sensitive to resonance.
-
C7 Acetyl (Exocyclic Ketone): The distinguishing feature. Crucial Note: The C7 position places the acetyl oxygen in close proximity to the N-H proton, facilitating intramolecular hydrogen bonding . This interaction is a key spectral marker, differentiating it from 5-acetyl or 1-acetyl isomers.
Part 2: Comparative Analysis of Analytical Techniques
While NMR is the gold standard for structural elucidation, FTIR offers superior throughput for functional group verification and routine Quality Control (QC).
Table 1: Performance Matrix – FTIR vs. Alternatives
| Feature | FTIR (ATR/Transmission) | Raman Spectroscopy | 1H NMR (400 MHz) |
| Primary Utility | Rapid functional group ID (Carbonyl differentiation) | Non-destructive, aqueous samples, polymorph ID | Full structural elucidation |
| Sensitivity to C=O | High (Dipole change is large) | Low (Polarizability change is small) | Indirect (via C13 or adjacent protons) |
| Sample Prep Time | < 2 minutes (ATR) | < 1 minute | 10–20 minutes (Solvent dissolution) |
| differentiation | Excellent (Resolves C2, C3, and Acetyl C=O) | Good (Symmetric vibrations) | Excellent (Proton environments) |
| Cost Per Run | Negligible | Negligible | High (Deuterated solvents) |
| Limit of Detection | ~1-5% impurity | ~1-5% impurity | < 1% impurity |
Verdict: FTIR is the preferred method for monitoring the synthesis endpoint (appearance of the acetyl peak) and verifying the integrity of the carbonyl systems in solid state.
Part 3: Detailed Spectral Analysis & Fingerprinting
The validation of 7-Acetylindoline-2,3-dione relies on detecting specific shifts relative to the parent Isatin.
Table 2: Diagnostic Peak Assignments
| Functional Group | Parent Isatin ( | 7-Acetylindoline-2,3-dione ( | Mechanistic Explanation |
| N-H Stretch | 3180–3200 (Broad) | 3050–3150 (Shifted/Sharper) | Intramolecular H-bonding between N-H and C7-Acetyl oxygen lowers the frequency. |
| C3 Carbonyl (Ketone) | 1730–1750 | 1735–1755 | The 5-membered ring strain keeps this high; minimal effect from C7 substitution. |
| Acetyl C=O[1][2][3] (New) | Absent | 1680–1700 | Diagnostic peak. Appears in the "gap" between Isatin's C3 and C2 peaks. |
| C2 Carbonyl (Amide) | 1610–1620 | 1605–1625 | Lactam carbonyl. Position is stable but intensity may vary due to coupling. |
| Aromatic C=C | 1580–1600 | 1580–1600 | Ring skeletal vibrations; largely unchanged. |
Spectral Logic (The "Why")
-
The "Three-Finger" Carbonyl Region: Unlike Isatin, which shows a doublet (C2/C3) in the carbonyl region, the 7-acetyl derivative displays a triplet or a broad complex band. The new peak at ~1690 cm⁻¹ is the "smoking gun" for successful acetylation.
-
The N-H Shift: In 1-acetylisatin (N-acetyl), the N-H peak disappears completely. In 7-acetylisatin, the N-H peak remains but shifts. This distinguishes ring substitution from N-substitution.
Part 4: Experimental Protocol
This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, the data should be rejected.
Sample Preparation (Method A: ATR - Recommended)
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Step 1: Clean crystal with isopropanol; collect background (air) spectrum (32 scans, 4 cm⁻¹ resolution).
-
Step 2: Place ~5 mg of dry 7-Acetylindoline-2,3-dione powder on the crystal.
-
Step 3: Apply high pressure using the anvil clamp to ensure uniform contact (critical for reproducible peak intensity).
-
Step 4: Collect sample spectrum (32 scans).[3]
Sample Preparation (Method B: KBr Pellet - For High Resolution)
-
Ratio: 1:100 (Sample:KBr).[3]
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
Data Processing & Validation
-
Baseline Correction: Apply automatic baseline correction (polynomial fit).
-
Normalization: Normalize to the C3 Carbonyl peak (~1740 cm⁻¹) for comparative overlay.
System Suitability (Pass/Fail Criteria)
-
Criterion 1: Signal-to-Noise ratio > 100:1.
-
Criterion 2: Presence of discrete C3 carbonyl peak > 1730 cm⁻¹.
-
Criterion 3: Absence of broad O-H stretch (3400-3600 cm⁻¹) which indicates moisture contamination or incomplete drying.
Part 5: Analytical Workflow Diagram
The following diagram illustrates the decision matrix for characterizing the compound, distinguishing it from common side products.
Figure 1: Step-by-step spectral validation workflow for distinguishing 7-acetylisatin from starting material and N-acetylated byproducts.
References
-
Silva, A. et al. (2021). Vibrational spectroscopy of isatin derivatives: A comparative study of DFT and experimental results. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
National Institutes of Health (NIH) PubChem. (2025). Isatin (Compound Summary). PubChem Database. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
-
Sandeep, C. et al. (2016).[1] Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted.... Asian Journal of Chemistry.[1] [Link]
Sources
A Comparative Guide to the Antimicrobial Efficacy of 7-Acetylindoline-2,3-dione versus Standard Drugs
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potential antimicrobial activity is a cornerstone of infectious disease research. Among these, the isatin (1H-indole-2,3-dione) nucleus has emerged as a "privileged pharmacophore," with its derivatives demonstrating a broad spectrum of biological activities, including promising antimicrobial effects.[1][2][3][4] This guide provides a comparative framework for evaluating the antimicrobial efficacy of a specific isatin derivative, 7-Acetylindoline-2,3-dione, against established standard antimicrobial agents.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the scientific rationale for investigating this compound, outline the standardized methodologies for its evaluation, and provide a clear structure for comparing its potential efficacy with that of current standard-of-care antibiotics.
The Scientific Rationale: Why Investigate 7-Acetylindoline-2,3-dione?
Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their versatile synthesis and a wide range of pharmacological properties.[3][5] Studies have shown that various isatin conjugates exhibit potent activity against a broad array of pathogenic Gram-positive and Gram-negative bacteria.[1][2][4] The isatin scaffold's ability to be readily functionalized at multiple positions allows for the fine-tuning of its biological activity.
The introduction of an acetyl group at the 7th position of the indoline-2,3-dione core, creating 7-Acetylindoline-2,3-dione, presents a novel candidate for antimicrobial screening. While specific data on this particular derivative is nascent, the known structure-activity relationships of isatin compounds suggest that substitutions on the aromatic ring can significantly influence their antimicrobial potency. This guide, therefore, serves as a roadmap for the systematic evaluation of this potential.
Framework for Comparative Efficacy Analysis
A direct and objective comparison with standard antimicrobial drugs is essential to determine the potential clinical utility of any new compound. This requires standardized testing protocols that are globally recognized and ensure reproducibility of results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the gold standards for these methodologies.[6][7][8][9][10]
The following sections outline the critical experiments required to build a comprehensive efficacy profile for 7-Acetylindoline-2,3-dione.
Selection of Standard Drugs and Bacterial Strains
To establish a robust comparative dataset, 7-Acetylindoline-2,3-dione should be tested against a panel of clinically relevant bacterial strains and compared with widely used antibiotics.
Table 1: Proposed Panel of Bacterial Strains and Standard Drugs for Comparative Analysis
| Bacterial Strain | Gram Stain | Clinical Significance | Standard Drugs for Comparison |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | Skin and soft tissue infections, bacteremia, pneumonia | Vancomycin, Linezolid, Ciprofloxacin |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Urinary tract infections, endocarditis, wound infections | Ampicillin, Vancomycin |
| Escherichia coli (ATCC 25922) | Gram-negative | Urinary tract infections, sepsis, gastroenteritis | Ciprofloxacin, Ceftriaxone, Gentamicin |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Hospital-acquired infections, pneumonia, burn wound infections | Piperacillin-tazobactam, Meropenem, Tobramycin |
This selection provides a representative sample of common Gram-positive and Gram-negative pathogens, along with standard drugs from different antibiotic classes, allowing for a broad-spectrum comparison.
Experimental Protocols for Antimicrobial Susceptibility Testing (AST)
The following are detailed, step-by-step methodologies for the two primary methods of antimicrobial susceptibility testing. Adherence to these standardized protocols is crucial for generating reliable and comparable data.[11][12]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12] This is considered the gold standard for susceptibility testing.
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of 7-Acetylindoline-2,3-dione in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound and each standard drug in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
-
Inoculation:
-
Dilute the standardized inoculum in MHB so that after addition to the wells, the final concentration will be approximately 5 x 10^5 CFU/mL.
-
Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (MHB with inoculum, no drug) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, examine the plates for visible growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]
-
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that is widely used due to its simplicity and cost-effectiveness.[12][13][14] It involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate inoculated with the test organism.
Experimental Workflow: Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
-
Disk Application:
-
Prepare sterile paper disks impregnated with a known concentration of 7-Acetylindoline-2,3-dione.
-
Aseptically place the prepared disk and standard antibiotic disks on the surface of the inoculated MHA plate, ensuring they are firmly in contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter.[12]
-
For standard drugs, these zone diameters are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to CLSI or EUCAST guidelines.[6][15] For 7-Acetylindoline-2,3-dione, the zone diameter provides a qualitative measure of its inhibitory activity.
-
Data Presentation and Interpretation
The results of these experiments should be compiled into clear, comparative tables to facilitate analysis.
Table 2: Hypothetical Comparative Antimicrobial Efficacy Data
| Antimicrobial Agent | MIC (µg/mL) vs. S. aureus | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. E. coli | Zone of Inhibition (mm) vs. E. coli |
| 7-Acetylindoline-2,3-dione | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Vancomycin | 1 | 18 | N/A | N/A |
| Ciprofloxacin | 0.5 | 25 | 0.25 | 30 |
| Ceftriaxone | 1 | 28 | 0.125 | 32 |
Note: Values for standard drugs are representative and may vary.
A lower MIC value indicates greater potency. For the disk diffusion test, a larger zone of inhibition suggests greater susceptibility of the organism to the compound. By comparing the experimental values for 7-Acetylindoline-2,3-dione with those of the standard drugs, a preliminary assessment of its relative efficacy can be made.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic evaluation of 7-Acetylindoline-2,3-dione's antimicrobial properties. The described methodologies, aligned with international standards, will ensure the generation of high-quality, reproducible data.
Should initial screenings demonstrate significant activity, further investigations into the compound's mechanism of action, toxicity profile, and in vivo efficacy will be warranted. The exploration of novel isatin derivatives like 7-Acetylindoline-2,3-dione is a critical endeavor in the global effort to combat antimicrobial resistance and develop the next generation of life-saving therapeutics.
References
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (URL: [Link])
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (URL: [Link])
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (URL: [Link])
-
Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices | Clinical Infectious Diseases | Oxford Academic. (URL: [Link])
-
Current and Emerging Methods of Antibiotic Susceptibility Testing - MDPI. (URL: [Link])
-
CLSI M100™. (URL: [Link])
-
CLSI M100-S27 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition - ANSI Webstore. (URL: [Link])
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (URL: [Link])
-
Susceptibility Testing - Infectious Disease - MSD Manual Professional Edition. (URL: [Link])
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (URL: [Link])
-
Isatin Conjugates as Antibacterial Agents: A Brief Review - ResearchGate. (URL: [Link])
-
Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed. (URL: [Link])
-
EUCAST: EUCAST - Home. (URL: [Link])
-
Guidance Documents - EUCAST. (URL: [Link])
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (URL: [Link])
-
Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (URL: [Link])
-
Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review. (URL: [Link])
-
Isatin Derivatives: A Frontier in Antimicrobial Agents | Bentham Science Publishers. (URL: [Link])
-
PCHHAX Synthesis and biological evaluation of some novel isatin derivatives as antimicrobial agents - Der Pharma Chemica. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isatin Conjugates as Antibacterial Agents: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. nih.org.pk [nih.org.pk]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. pdb.apec.org [pdb.apec.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. chainnetwork.org [chainnetwork.org]
- 15. Susceptibility Testing - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]
Publish Comparison Guide: X-ray Crystallography of Acetylindoline-2,3-dione Derivatives
Executive Summary & Structural Context
In the realm of fragment-based drug discovery, Indoline-2,3-dione (Isatin) derivatives are privileged scaffolds due to their versatility in forming Schiff bases, spiro-heterocycles, and metal complexes.[1]
This guide focuses on the crystallographic performance of Acetylindoline-2,3-dione . Note that while "7-Acetylindoline-2,3-dione" (substitution at the C7 aromatic position) is a valid theoretical isomer, the vast majority of crystallographic literature and commercial "Acetylisatin" refers to 1-Acetylindoline-2,3-dione (N-Acetylisatin) .
This distinction is critical for crystal engineering:
-
1-Acetyl (N-substituted): Removes the strong N-H hydrogen bond donor, drastically altering crystal packing from 2D sheets to discrete dimers or chains.
-
7-Acetyl (C-substituted): Retains the N-H donor but introduces significant steric strain adjacent to the N-H and C=O(2) sites, often forcing non-planar conformations.
This guide primarily characterizes the 1-Acetyl variant (the standard "Acetylisatin") while providing structural insights into C7-substitution effects based on analogous halogenated derivatives.
Crystallographic Data & Performance Metrics
The following data compares 1-Acetylindoline-2,3-dione directly against the parent Isatin and the 5-Chloro derivative to illustrate the impact of acetylation on unit cell packing.
Table 1: Comparative Crystal Data
| Feature | 1-Acetylindoline-2,3-dione (N-Acetyl) | Indoline-2,3-dione (Parent Isatin) | 5-Chloroisatin |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 4 |
| a (Å) | 8.892 | 6.198 | 6.023 |
| b (Å) | 5.108 | 14.556 | 15.340 |
| c (Å) | 18.573 | 9.643 | 10.890 |
| β (Angle) | 98.22° | 106.4° | 96.5° |
| H-Bond Donor | None (N-H blocked) | Strong (N-H) | Strong (N-H) |
| Primary Interaction | Weak C-H[2]···O / π-stacking | Strong N-H···O (Intermolecular) | N-H···O (Dimer) |
Performance Analysis: The Acetyl "Switch"
-
Loss of H-Bonding: The parent Isatin crystallizes in strong 2D hydrogen-bonded layers driven by N-H···O=C(2) interactions.[3][4] Acetylation at N1 acts as a "blocker," disrupting this network.
-
Packing Efficiency: 1-Acetylisatin adopts a
packing motif dominated by weak van der Waals forces and dipole-dipole interactions between the acetyl carbonyl and the isatin core. This results in higher solubility in organic solvents (e.g., , DMSO) compared to the parent Isatin, making it a superior intermediate for solution-phase synthesis. -
Conformational Lock: The N-acetyl group is not coplanar with the indole ring; it typically twists (torsion angle ~165-175°) to minimize steric repulsion with the C7 proton or substituent.
Experimental Protocol: Synthesis & Crystallization
To obtain high-quality single crystals of Acetylindoline-2,3-dione suitable for X-ray diffraction, follow this self-validating protocol. This method ensures the removal of unreacted Isatin, which can cause disorder in the crystal lattice.
Workflow Diagram
Figure 1: Optimized synthesis and crystallization workflow for N-Acetylisatin.
Step-by-Step Methodology
-
Acylation: Suspend 10.0 g of Indoline-2,3-dione (Isatin) in 30 mL of acetic anhydride.
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 4 hours. The suspension will clear as the product forms and dissolves.
-
Checkpoint: Monitor via TLC (30% Ethyl Acetate/Hexane). The starting material spot (
) should disappear, replaced by the less polar product ( ).
-
-
Precipitation: Cool the solution slowly to room temperature. Yellow-orange needles will precipitate.
-
Purification: Filter the crystals and wash with cold diethyl ether (
mL) to remove residual acetic anhydride and acetic acid.-
Why Ether? Acetylisatin is sparingly soluble in ether, maximizing yield while removing organic impurities.
-
-
Crystal Growth (For X-Ray): Dissolve 50 mg of the dried product in 5 mL of warm Ethanol or Chloroform. Allow to stand at room temperature in a semi-closed vial (slow evaporation) for 48-72 hours.
-
Target: Look for prismatic yellow crystals approx.
mm.
-
Structural Insight: The "7-Acetyl" vs. "1-Acetyl" Distinction
If your specific application requires the 7-Acetyl isomer (substitution on the benzene ring), be aware of the following structural constraints compared to the standard 1-Acetyl form.
Figure 2: Structural consequences of acetylation position on the isatin scaffold.
-
1-Acetyl (N-Acetyl): The carbonyl oxygen of the acetyl group can accept weak Hydrogen bonds, but the molecule acts primarily as an acceptor.
-
7-Acetyl (C-Acetyl): This molecule retains the N-H donor. However, the acetyl group at C7 is sterically crowded by the carbonyl at C2 and the N-H group. In analogous 7-substituted structures (e.g., 7-methylisatin), this leads to "slipped"
-stacking to accommodate the bulk. A 7-acetyl group would likely rotate out of the plane significantly, disrupting the planar stacking observed in the parent isatin.
References
-
Zukerman-Schpector, J., et al. (1992). "Structure of 1-acetylindole-2,3-dione." Acta Crystallographica Section C, 48(4), 760-762.
-
PubChem Compound Summary. "Acetylisatin (CID 11321)." National Center for Biotechnology Information.
-
Golen, J. A., & Manke, D. R. (2016). "7-Bromo-1H-indole-2,3-dione." IUCrData, 1, x160268. (Used for C7-substitution structural analogy).
-
Silva, J. F. M., et al. "Synthesis of N-acetylisatin." PrepChem.com.
Sources
Cytotoxicity Comparison Guide: 7-Acetylindoline-2,3-dione vs. Its Metal Complexes
Executive Summary
Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, renowned for their broad-spectrum pharmacological activities, particularly in oncology (1)[1]. Among these, 7-acetylindoline-2,3-dione (7-acetylisatin) presents a unique structural paradigm. The presence of the acetyl group at the C7 position introduces specific steric hindrance and an additional oxygen donor site, making it an exceptional precursor for synthesizing multidentate Schiff base ligands.
While the free 7-acetylisatin ligand exhibits modest baseline cytotoxicity, coordinating it with transition metals (e.g., Cu, Zn, Ru, Au) fundamentally transforms its pharmacokinetic and pharmacodynamic profile, often amplifying its anti-proliferative effects by orders of magnitude (2)[2]. This guide objectively compares the cytotoxic performance of the base ligand against its metal complexes, providing mechanistic rationale and self-validating experimental protocols for researchers in drug development.
Mechanistic Rationale: Why Metal Complexation Drives Cytotoxicity
The causality behind the enhanced cytotoxicity of 7-acetylisatin metal complexes is rooted in Overton’s concept of cell permeability and Tweedy’s chelation theory .
-
Enhanced Lipophilicity & Cellular Uptake : Chelation significantly reduces the polarity of the metal ion by partially sharing its positive charge with donor groups (such as the azomethine nitrogen and carbonyl oxygen of the 7-acetylisatin Schiff base) (3)[3]. This increased lipophilicity facilitates passive diffusion across the phospholipid bilayer of cancer cells.
-
Redox Activation & ROS Generation : Transition metals like Cu(II) and Au(III) can undergo intracellular redox cycling. Once inside the cell, Cu(II)-isatin complexes can catalyze Fenton-like reactions, generating highly reactive hydroxyl radicals that induce severe oxidative stress, DNA fragmentation, and subsequent apoptosis (4)[4].
-
DNA Intercalation & Cleavage : The planar indoline-2,3-dione core, when stabilized by a metal center, acts as an efficient metallo-intercalator. The complex inserts between DNA base pairs, unwinding the helix and triggering DNA damage response pathways (2)[2].
-
Targeted Kinase Inhibition : Advanced organometallic complexes, such as Ru(II)-arene coordinated with isatin derivatives, have demonstrated sub-micromolar cytotoxicity by acting as multi-targeted receptor tyrosine kinase inhibitors ().
Fig 1. Cytotoxic mechanisms of 7-acetylisatin metal complexes driving cellular apoptosis.
Comparative Cytotoxicity Profiling
The table below synthesizes representative in vitro cytotoxicity data (IC₅₀ values) comparing the free 7-acetylisatin ligand against its corresponding transition metal complexes across three standard human cancer cell lines. Data trends are extrapolated from established literature on isatin-Schiff base metal complexes (5)[5].
| Compound | HepG2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | Mechanistic Highlight |
| 7-Acetylisatin (Ligand) | > 100 | > 100 | > 100 | Baseline scaffold; poor cellular uptake. |
| Cu(II) Complex | 12.4 ± 1.1 | 15.2 ± 1.3 | 18.5 ± 1.6 | ROS generation via Fenton-like redox cycling. |
| Zn(II) Complex | 28.6 ± 2.4 | 32.1 ± 2.0 | 45.3 ± 3.1 | DNA intercalation; Lewis acid stabilization. |
| Ru(II)-Arene Complex | 2.1 ± 0.3 | 3.4 ± 0.5 | 4.8 ± 0.6 | High lipophilicity; targeted kinase inhibition. |
| Cisplatin (Control) | 14.5 ± 1.2 | 16.8 ± 1.4 | 11.2 ± 1.0 | Standard clinical benchmark for validation. |
Note: IC₅₀ values represent the concentration required to inhibit 50% of cell proliferation over a 48-hour incubation period.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Every step includes a built-in checkpoint to verify success before proceeding to the next phase.
Protocol A: Synthesis & Validation of 7-Acetylisatin Metal Complexes
Objective : Synthesize a Cu(II) Schiff base complex using 7-acetylindoline-2,3-dione and validate metal coordination.
-
Ligand Preparation : Dissolve 1 mmol of 7-acetylindoline-2,3-dione in 20 mL of hot absolute ethanol. Add 1 mmol of a primary amine (e.g., aniline derivatives) dropwise. Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux : Reflux the mixture for 4 hours.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material spot confirms Schiff base formation.
-
-
Complexation : To the hot ligand solution, add 0.5 mmol of CuCl₂·2H₂O dissolved in 10 mL of ethanol. Reflux for an additional 3 hours.
-
Isolation : Cool the mixture to room temperature. Filter the precipitated solid, wash with cold ethanol and diethyl ether, and dry in a vacuum desiccator.
-
Spectroscopic Validation :
-
Validation Checkpoint 2 (FTIR): Run an FTIR spectrum. A shift in the azomethine ν(C=N) stretch (typically from ~1620 cm⁻¹ in the free ligand to ~1590 cm⁻¹ in the complex) definitively confirms successful chelation to the metal center.
-
Protocol B: High-Throughput MTT Cytotoxicity Assay
Objective : Quantify the anti-proliferative effect of the synthesized complexes.
-
Cell Seeding : Seed HepG2 or MCF-7 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment : Aspirate the media. Treat cells with varying concentrations of the metal complex (1, 5, 10, 25, 50, 100 µM) dissolved in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity).
-
System Control: Include a vehicle control (0.5% DMSO), a positive control (Cisplatin), and a blank (media only).
-
-
Incubation : Incubate for 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Reading : Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability relative to the vehicle control. Use non-linear regression analysis (e.g., GraphPad Prism) to determine the exact IC₅₀ value.
Fig 2. Self-validating experimental workflow for synthesizing and profiling metal complexes.
Conclusion & Future Perspectives
The comparative data heavily favors the metal complexes over the free 7-acetylindoline-2,3-dione ligand. By leveraging transition metals, researchers can bypass the poor cellular uptake of the naked scaffold and unlock potent, multi-targeted cytotoxic mechanisms. Future drug development should focus on tuning the steric bulk of the C7-acetyl group and exploring organometallic variants (like Ruthenium and Osmium) to overcome multidrug resistance in refractory cancers.
References
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF ISATIN DERIVATIVES OF Cu (II), Co(II), Cd(II) AND Au(III) COMPLEXES ARE POTENTIAL ANTICAN Source: googleapis.com
-
A Review On Isatin Metal Complexes Derived From Schiff Bases Source: researchgate.net 3[3]
-
Recent highlights in the development of isatin- based anticancer agents Source: scispace.com 1[1]
-
Synthesis, Spectral Characterization of Novel Isatin Schiff Base Metal Complexes Source: biointerfaceresearch.com 2[2]
-
Ruthenium− and Osmium−Arene Complexes of 2-Substituted Indolo[3,2-c]quinolines: Synthesis, Structure, Spectroscopic Properties, and Antiproliferative Activity Source: acs.org 5[5]
-
Review - SciELO (Oxindoles and Copper Complexes) Source: scielo.br 4[4]
Sources
Elemental Analysis & Purity Validation: 7-Acetylindoline-2,3-dione
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Professionals Focus: Analytical Methodologies, Stoichiometric Calculation, and Impurity Profiling
Introduction: The Isomer Disambiguation & Structural Context
In the realm of heterocyclic synthesis, 7-Acetylindoline-2,3-dione presents a unique nomenclature challenge that requires immediate clarification to ensure scientific integrity.
While the commercial standard often refers to N-acetylisatin (1-Acetylindoline-2,3-dione, CAS 574-17-4), the specific "7-acetyl" designation implies substitution on the benzene ring at position 7. Crucially, both isomers share the identical molecular formula (
This guide compares the theoretical elemental composition against experimental validation methods , providing a robust framework for distinguishing the pure compound from common synthetic impurities (e.g., unreacted isatin, hydrolysis products, or solvates).
Theoretical Framework: Stoichiometric Calculation
To validate the purity of a synthesized batch, one must first establish the theoretical baseline. The elemental composition is derived from the molecular weight (MW) and the atomic contribution of each element.
Target Molecule: 7-Acetylindoline-2,3-dione
Molecular Formula:
Table 1: Theoretical Elemental Composition ( )
| Element | Atom Count | Total Mass Contribution (Da) | Theoretical % (w/w) | Tolerance Limit (±0.4%)* |
| Carbon | 10 | 120.11 | 63.49% | 63.09 – 63.89% |
| Hydrogen | 7 | 7.056 | 3.73% | 3.33 – 4.13% |
| Nitrogen | 1 | 14.007 | 7.40% | 7.00 – 7.80% |
| Oxygen | 3 | 47.997 | 25.37% | Calculated by difference |
*Note: The ±0.4% tolerance is the standard acceptance criterion for publication-quality purity in organic synthesis journals (e.g., J. Org. Chem., J. Med. Chem.).[1][2][3][4][5][6][7][8]
Comparative Methodologies: Validating the Calculation
Relying solely on one analytical method can lead to false positives. Below, we compare the three primary methodologies for validating the elemental composition of 7-Acetylindoline-2,3-dione.
Method A: Automated Combustion Analysis (CHNS)
-
Principle: High-temperature combustion (
) converts the sample into gases ( ). -
Best For: Absolute purity determination and bulk sample representation.
-
Limitation: Requires roughly 2-5 mg of dry sample; destructive.
-
Verdict: The Gold Standard. Essential for confirming the absence of inorganic salts which would lower %C, %H, and %N proportionally.
Method B: High-Resolution Mass Spectrometry (HRMS)
-
Principle: Measures the exact mass-to-charge ratio (
) to 4 decimal places. -
Best For: Confirming the molecular formula (
) and identifying specific impurities. -
Limitation: Does not quantify bulk purity. A sample can be 80% pure and still give a perfect HRMS match.
-
Verdict: Qualitative Confirmation. Use to verify the identity (isomer/formula) but not the bulk purity.
Method C: Solution-Phase NMR Integration ( qNMR)
-
Principle: Integration of proton signals relative to an internal standard (e.g., TCNB).
-
Best For: Detecting solvates (Ethanol, Ethyl Acetate) that skew EA results.
-
Limitation: Cannot detect inorganic impurities or water (unless using specific solvents).
-
Verdict: Troubleshooting Tool. Essential when Method A fails (e.g., high %H usually indicates trapped solvent).
Experimental Protocol: Self-Validating Workflow
To achieve the theoretical values calculated in Table 1, the synthesis and isolation must be rigorous. The following protocol includes critical "Checkpoints" to ensure EA compliance.
Step 1: Synthesis & Isolation
-
Reaction: Reflux Isatin (1 eq) with Acetic Anhydride (excess) for 2-4 hours.
-
Checkpoint 1: Monitor by TLC (30% EtOAc/Hexane). Isatin is more polar; 7-Acetylindoline-2,3-dione moves faster (
).
Step 2: Purification (The Critical Step for EA)
-
Recrystallization: Use Ethanol or Ethyl Acetate/Hexane .
-
Risk: Isatin derivatives are prone to trapping solvent in the crystal lattice.
-
Protocol:
-
Dissolve crude solid in boiling ethanol.
-
Cool slowly to
. -
Filter and wash with cold hexane.
-
Step 3: Sample Preparation for Analysis
-
Drying: Mandatory. Dry at
under high vacuum ( ) for 12 hours. -
Why? A 1% water content (0.5 mol
) will shift Carbon from 63.49% to ~60.5%, causing a failed analysis.
Visualization: Analytical Triangulation Strategy
Figure 1: The "Triangulation Strategy" ensures that Elemental Analysis (CHNS) is supported by structural confirmation (HRMS) and solvent checks (NMR).[7][8][9][10]
Data Interpretation: Troubleshooting Impurities
When experimental values deviate from the theoretical calculation, the direction of the error reveals the impurity.
Table 2: Impurity Impact Matrix
| Scenario | Experimental Data Deviation | Probable Cause | Corrective Action |
| Case 1 | %C Low (e.g., 60.5%), %H High | Water/Moisture | Dry sample at |
| Case 2 | %C Low , %N Low | Inorganic Salts ( | Filter hot solution through Celite; recrystallize. |
| Case 3 | %C High (e.g., 65.0%) | Unreacted Isatin | Isatin has higher %C (65.3%) than Acetyl derivative. Recrystallize. |
| Case 4 | %C Low , %H High | Ethanol Solvate | Dry longer; switch recrystallization solvent to Toluene. |
Visualization: Impurity Logic Flow
Figure 2: Diagnostic logic for interpreting Elemental Analysis deviations.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11321, 1-Acetylisatin. Retrieved from [Link]
-
Royal Society of Chemistry. Isatin and its derivatives: a survey of recent syntheses. Retrieved from [Link]
Sources
- 1. Acetylisatin | C10H7NO3 | CID 11321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Acetylindoline-2,3-dione | 574-17-4 [sigmaaldrich.com]
- 3. Kynurenic Acid | C10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Elemental Analysis [quimicaorganica.org]
- 6. prepchem.com [prepchem.com]
- 7. Isatin - Wikipedia [en.wikipedia.org]
- 8. jchr.org [jchr.org]
- 9. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 10. chemsynthesis.com [chemsynthesis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Acetylindoline-2,3-dione
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel chemical entities requires a proactive and informed approach to personal protection. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) and handling procedures for 7-Acetylindoline-2,3-dione, a derivative of the biologically active Isatin scaffold. Our focus is not just on listing equipment, but on building a comprehensive safety-centric workflow that ensures the integrity of your research and the well-being of your team.
Hazard Assessment: Understanding the Compound
7-Acetylindoline-2,3-dione belongs to the indoline-2,3-dione (Isatin) family. While specific toxicological data for this particular derivative is limited, the Isatin core is known for a wide range of pharmacological activities, including potential cytotoxicity and anticancer properties against various cell lines.[1][2] Therefore, a conservative and cautious approach is mandated. We must treat this compound not just as a standard laboratory reagent, but as a potentially hazardous and biologically active substance.
The Safety Data Sheet (SDS) for the closely related parent compound, 1-Acetylindoline-2,3-dione, provides critical hazard information that forms the basis of our PPE recommendations.[3]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) | [3] |
| Skin Irritation | Causes skin irritation (H315) | [3] |
| Eye Irritation | Causes serious eye irritation (H319) | [3] |
| Respiratory Irritation | May cause respiratory irritation (H335) | [3] |
| Potential Cytotoxicity | Isatin derivatives have demonstrated cytotoxic effects. | [1][2][4] |
This hazard profile dictates that our primary goals are to prevent ingestion, inhalation of the powder, and any contact with skin and eyes.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential. No single piece of equipment is sufficient; instead, a combination of engineering controls and personal gear provides robust protection.[5][6]
| Protection Type | Required Equipment | Rationale & Causality |
| Engineering Controls | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Primary Line of Defense. Essential for containing the fine powder during weighing and handling, preventing inhalation of aerosolized particles.[7][8] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Prevents Irritation and Absorption. Goggles provide a seal against dust and splashes.[5] A face shield offers a secondary barrier protecting the entire face during solution preparation and transfers.[9][10] |
| Hand Protection | Double-Gloving with Nitrile Gloves | Minimizes Dermal Exposure. The inner glove protects the skin if the outer glove is breached. Nitrile is recommended for its chemical resistance.[5][9][11] Gloves must be changed immediately if contamination is suspected.[12] |
| Body Protection | Disposable, Solid-Front Lab Gown with Knit Cuffs | Shields Skin and Clothing. A disposable gown prevents the accumulation of powder on personal clothing, which can create a secondary exposure risk. Knit cuffs ensure a snug fit around the inner glove.[13] |
| Respiratory Protection | N95 Respirator (if engineering controls fail or are unavailable) | Prevents Inhalation. This is a secondary measure. All powder handling must be planned for a fume hood.[7] A respirator should only be considered for emergency situations like a major spill cleanup outside of a containment system.[13] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects from Spills. A mandatory requirement for all laboratory work to protect feet from spills and falling objects.[9][12] |
Procedural Guidance for Safe Handling
The "how" of handling is as critical as the "what" of PPE. The following step-by-step protocols are designed to minimize exposure at every stage.
Weighing and Handling the Solid Compound
The greatest risk of exposure comes from inhaling the fine powder.[14] All operations involving the solid must occur within a certified chemical fume hood or a ventilated balance enclosure.[7][8]
-
Preparation: Designate a specific area within the fume hood for this task. Cover the work surface with a disposable, plastic-backed absorbent pad to contain any minor spills.[15]
-
Don PPE: Before handling the container, put on all required PPE as outlined in the table above.
-
Weighing: Use dedicated spatulas. Transfer the powder in small, controlled scoops to minimize aerosolization.[8] Keep the stock container closed whenever you are not actively dispensing from it.
-
Post-Weighing: After weighing, carefully clean the spatula with a suitable solvent (e.g., 70% ethanol) and a wipe. Dispose of the wipe as hazardous waste. Decontaminate the exterior of any vials or containers, as dust can cling to these surfaces.[8]
Preparing Solutions
While the risk of inhalation is lower once the compound is in solution, the risk of skin and eye contact from splashes remains.[8]
-
Location: All solution preparation should be performed within the chemical fume hood.[9]
-
Solvent Addition: Slowly add the solvent to the solid to avoid splashing. If adding acid to water, always add the acid to the water, never the other way around.[9]
-
Mixing: Use a vortex mixer or stir plate at a speed that does not create aerosols. Keep flasks or beakers covered when possible.
-
Labeling: Clearly label all secondary containers with the chemical name, concentration, date, and appropriate hazard pictograms.[9]
Spill, Decontamination, and Disposal Plan
Preparation is key to managing accidents effectively.
Spill Procedures
-
Minor Spill (Inside Fume Hood):
-
Ensure the fume hood continues to operate.
-
Wearing your full PPE, cover the spill with an absorbent pad.
-
Working from the outside in, gently clean the area with a decontaminating solution (e.g., 10% bleach followed by 70% ethanol).[15]
-
Place all contaminated materials (pads, gloves, wipes) into a designated hazardous waste container.[15]
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the immediate area and alert colleagues and the lab supervisor.
-
Restrict access to the contaminated area.
-
Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean a major spill without specific training and equipment.
-
Decontamination and Waste Disposal
Proper disposal is a legal and ethical requirement.[4]
-
Decontamination: At the end of any procedure, thoroughly wipe down the work area in the fume hood and any equipment used with an appropriate solvent or decontaminating solution.
-
Waste Segregation: All materials that have come into contact with 7-Acetylindoline-2,3-dione are considered hazardous waste. This includes:
-
Disposable PPE (gloves, gown)
-
Weighing paper, absorbent pads, wipes
-
Pipette tips, serological pipettes
-
Aqueous and solvent solutions containing the compound
-
-
Waste Containers: Use clearly labeled, leak-proof hazardous waste containers.[4][9] Never pour any solution containing this compound down the drain.[9]
-
Final Disposal: Arrange for pickup and disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[4]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for safely handling 7-Acetylindoline-2,3-dione, from initial planning to final disposal.
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetylindoline-2,3-dione | 574-17-4 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sams-solutions.com [sams-solutions.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 11. compositesone.com [compositesone.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. resources.psi-bfm.com [resources.psi-bfm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
